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  • Product: 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine
  • CAS: 957035-33-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine: Properties, Synthesis, and Reactivity for Drug Discovery Professionals

Abstract and Strategic Overview In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutic agents. 3-(4-Bromo-1H-pyr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutic agents. 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (CAS No. 957035-33-5) has emerged as a high-value intermediate, prized for its intrinsic bifunctional nature. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and, most critically, its dual-handle reactivity. For researchers, scientists, and drug development professionals, this molecule offers a pre-engineered scaffold that combines the biologically significant pyrazole and pyridazine cores, presenting two distinct and orthogonal sites for chemical diversification. This allows for the systematic construction of diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery programs targeting a range of disease areas, including oncology and infectious diseases.[1]

Core Physicochemical and Computational Properties

The identity and fundamental properties of a chemical intermediate dictate its handling, reactivity, and potential for integration into synthetic workflows. The key identifiers and computed properties for 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine are summarized below.

Compound Identification and Physical Data
PropertyValueSource
IUPAC Name 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazineInternal
Synonyms 3-(4-bromopyrazol-1-yl)-6-chloro-pyridazine[2][3]
CAS Number 957035-33-5[3][4]
Molecular Formula C₇H₄BrClN₄[2][3][4]
Molecular Weight 259.49 g/mol [2][3][5]
Purity (Typical) ≥98%[3][4]
Molecular Structure

The molecule's structure is foundational to its reactivity, featuring a π-deficient pyridazine ring and a brominated pyrazole ring linked by a nitrogen-carbon bond.

Caption: Molecular Structure of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine.

Computational Properties

Computational descriptors are crucial for predicting a molecule's behavior in biological systems (ADME properties) and for planning synthetic modifications.

DescriptorValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 43.6 ŲPredicts membrane permeability and bioavailability.[3]
LogP (Octanol-Water Partition Coeff.) 2.0782Measures lipophilicity, affecting solubility and absorption.[3]
Hydrogen Bond Acceptors 4Influences binding interactions with biological targets.[3]
Hydrogen Bond Donors 0Affects solubility and target binding.[3]
Rotatable Bonds 1Relates to conformational flexibility and binding entropy.[3]

Synthesis and Purification

While specific proprietary synthesis routes may vary, a chemically sound and widely applicable method involves the nucleophilic aromatic substitution (SₙAr) of a dichloropyridazine precursor.

Retrosynthetic Rationale and Strategy

The most logical disconnection is at the C-N bond between the pyridazine and pyrazole rings. This points to a synthesis strategy involving the coupling of 4-bromo-1H-pyrazole with 3,6-dichloropyridazine. The key to this reaction's success is the inherent difference in reactivity between the C3 and C6 positions of the dichloropyridazine, which allows for a regioselective monosubstitution. The reaction is typically performed in the presence of a non-nucleophilic base to deprotonate the pyrazole, generating the nucleophile in situ.

G cluster_0 Synthesis Workflow start Starting Materials: - 4-bromo-1H-pyrazole - 3,6-dichloropyridazine - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) process1 Reaction Setup: Combine reactants in solvent. Heat under inert atmosphere (e.g., 80-100°C). start->process1 process2 Reaction Monitoring: Track progress via TLC or LC-MS until starting material is consumed. process1->process2 process3 Aqueous Work-up: Quench reaction, extract with organic solvent, wash, and dry. process2->process3 process4 Purification: Purify crude product via flash column chromatography (e.g., Silica gel). process3->process4 end Final Product: 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (Verify by NMR, MS) process4->end

Caption: General workflow for the synthesis and purification of the title compound.

Exemplary Synthesis Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-pyrazole (1.0 eq), 3,6-dichloropyridazine (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 4-bromo-1H-pyrazole.

  • Reaction Execution: Heat the stirred reaction mixture to 90 °C. The causality here is that elevated temperature is required to overcome the activation energy for the SₙAr reaction on the electron-deficient pyridazine ring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the limiting reagent is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Chemical Reactivity: A Dual-Handle Scaffold

The primary value of 3-(4-bromo-1H-pyrazol-1-yl)-6-chloropyridazine lies in its two distinct, synthetically addressable reactive sites. This allows for sequential and orthogonal derivatization, a powerful strategy in library synthesis.

Site 1: Nucleophilic Aromatic Substitution (SₙAr) at the Pyridazine C6-Position

The chlorine atom at the 6-position of the pyridazine ring is activated towards SₙAr by the electron-withdrawing nitrogen atoms of the ring.[6] This makes it an excellent electrophilic site for reaction with a wide range of nucleophiles, including:

  • Amines (R-NH₂): To form aminopyridazine derivatives.

  • Alcohols/Phenols (R-OH): To form ether linkages.

  • Thiols (R-SH): To form thioethers.

This reaction is typically the first step in a diversification strategy due to the higher reactivity of the C-Cl bond under SₙAr conditions compared to the C-Br bond.

Site 2: Metal-Catalyzed Cross-Coupling at the Pyrazole C4-Position

The bromine atom on the pyrazole ring is a classic handle for palladium-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast chemical space. Key transformations include:

  • Suzuki Coupling: With boronic acids/esters (R-B(OR)₂) to introduce aryl or vinyl groups.

  • Sonogashira Coupling: With terminal alkynes (R-C≡CH) to install alkynyl moieties.

  • Buchwald-Hartwig Amination: With amines to form N-aryl linkages.

  • Heck Coupling: With alkenes to introduce vinyl groups.

The robustness and substrate tolerance of these reactions make the C-Br bond an invaluable tool for late-stage functionalization.

G cluster_0 Reactivity Pathways mol 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine C-Cl (Pyridazine) C-Br (Pyrazole) snar Nucleophilic Aromatic Substitution (SₙAr) (e.g., R-NH₂, Base) mol:p1->snar Site 1 (Electrophilic) suzuki Suzuki Coupling (e.g., R-B(OH)₂, Pd catalyst) mol:p2->suzuki Site 2 (Coupling) sonogashira Sonogashira Coupling (e.g., R-C≡CH, Pd/Cu catalyst) mol:p2->sonogashira prod_snar Amine-Substituted Product snar->prod_snar prod_suzuki Aryl-Substituted Product suzuki->prod_suzuki prod_sonogashira Alkynyl-Substituted Product sonogashira->prod_sonogashira

Caption: Orthogonal reactivity of the title compound at its two key functional handles.

Applications in Drug Discovery

The strategic combination of the pyrazole and pyridazine heterocycles within a single, synthetically versatile scaffold makes this compound highly relevant to contemporary drug discovery.

  • Scaffold for Kinase Inhibitors: Both pyrazole and pyridazine motifs are prevalent in small molecule kinase inhibitors.[7] The ability to independently functionalize both rings allows for fine-tuning of interactions within the ATP-binding pocket of target kinases.

  • Fragment-Based Drug Design (FBDD): This molecule serves as an excellent starting point for fragment elaboration. Derivatization at the C-Cl position can explore solvent-exposed regions of a target protein, while modification at the C-Br position can probe deeper hydrophobic pockets.

  • DNA-Encoded Library (DEL) Synthesis: The well-defined, orthogonal reactivity is amenable to the split-and-pool synthesis workflows used in constructing DNA-encoded libraries, enabling the rapid generation of millions of potential binders against a target of interest.

  • PARP Inhibitor Development: Pyridazine-containing compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key target in oncology.[6] This scaffold provides a direct entry point into this chemical space.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

  • Handling: Always handle 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine in a well-ventilated fume hood. Use standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Supplier recommendations often specify storage at 2-8°C under an inert atmosphere to ensure long-term stability.[3]

  • Safety Data Sheet (SDS): Crucially, always consult the material-specific SDS provided by the supplier before use. The SDS contains detailed information on hazards, first-aid measures, and disposal considerations.

Conclusion

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is more than a mere chemical intermediate; it is a strategic tool for medicinal chemists. Its value is derived from the convergence of two biologically relevant heterocycles and two distinct, orthogonal reactive handles. This bifunctionality provides a robust and flexible platform for the efficient synthesis of diverse molecular libraries, significantly empowering drug discovery campaigns. By understanding its core properties, synthesis, and dual reactivity, researchers can fully leverage this scaffold to accelerate the development of next-generation therapeutics.

References

  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Pharmaffiliates. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Center for Biotechnology Information (NCBI), National Library of Medicine. [Link]

  • 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. PubChem, National Center for Biotechnology Information. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-pronged analytical approach, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. The guide emphasizes not only the procedural steps but also the underlying scientific principles and the rationale behind experimental choices, ensuring a thorough and validated characterization of the target molecule.

Introduction: The Significance of Pyrazolyl-Pyridazines

The fusion of pyrazole and pyridazine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the pyridazine core is a key pharmacophore in several drugs and biologically active compounds.[4][5][6] The combination of these two moieties in 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (Figure 1) presents a molecule with considerable therapeutic potential. Accurate and unambiguous structure elucidation is the foundational step in understanding its structure-activity relationships (SAR) and advancing its development as a potential therapeutic agent.[1]

Figure 1: Chemical Structure of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

Figure 1: Chemical Structure of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine.[7][8]

This guide will detail a logical and self-validating workflow for confirming the molecular structure of this compound, beginning with its synthesis and proceeding through a suite of advanced analytical techniques.

Section 1: Synthesis and Purification

While various synthetic routes to pyridazines exist, a common approach involves the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound.[9][10] For the title compound, a plausible synthesis involves the reaction of 3-chloro-6-hydrazinylpyridazine with a brominated malondialdehyde derivative.[11]

Generalized Synthetic Protocol

A typical synthesis would proceed as follows:

  • Reaction Setup: 3-Chloro-6-hydrazinylpyridazine is dissolved in a suitable solvent, such as ethanol.

  • Reagent Addition: A brominated synthon, such as mucobromic acid or a derivative, is added dropwise to the solution, often in the presence of a catalytic amount of acid.[11]

  • Reaction Progression: The mixture is refluxed, and the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: The reaction mixture is cooled, and the product is precipitated, often by the addition of water. The crude product is then purified by recrystallization or column chromatography to yield the pure 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine.

Rationale for Purification

Purification is a critical step to ensure that the subsequent analytical data is representative of the target compound and not of any unreacted starting materials, byproducts, or impurities. The purity of the sample is paramount for obtaining clean and interpretable spectroscopic data, as well as for ensuring the reliability of any future biological assays.

Section 2: Mass Spectrometry for Molecular Formula Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.[12][13]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode, looking for the protonated molecule [M+H]⁺.

Data Interpretation and Validation

The molecular formula of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is C₇H₄BrClN₄.[7][8] The expected monoisotopic mass of the neutral molecule is 257.9362 g/mol .

Table 1: Expected HRMS Data

Ion SpeciesCalculated m/z
[M+H]⁺258.9440
[M+Na]⁺280.9259

A key feature in the mass spectrum will be the isotopic pattern arising from the presence of chlorine and bromine.[14] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[14] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[14] The combination of these two halogens will produce a characteristic isotopic cluster for the molecular ion peak, which can be simulated and compared to the experimental data for confirmation.[15] The observation of this distinct pattern provides strong evidence for the presence of both a chlorine and a bromine atom in the molecule.[16]

Section 3: NMR Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[17][18][19] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be used to assign all proton and carbon signals and to establish the connectivity of the atoms.

Experimental Protocols: 1D and 2D NMR
  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.

Predicted NMR Data and Interpretation

Based on the proposed structure, the following NMR signals are anticipated:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Pyridazine H-4CH~7.8-8.2~125-130C-6, C-5
Pyridazine H-5CH~7.6-8.0~120-125C-3, C-4
Pyrazole H-3'CH~8.0-8.4~140-145C-5', C-4'
Pyrazole H-5'CH~8.5-8.9~130-135C-3', C-4'
Pyridazine C-3C-~155-160H-4, H-5'
Pyridazine C-6C-~150-155H-4, H-5
Pyrazole C-4'C-~95-100H-3', H-5'

Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions.

The interpretation of the NMR spectra would follow a logical progression, as illustrated in the workflow diagram below. The ¹H NMR will show four distinct aromatic proton signals. The COSY spectrum will reveal the coupling between the adjacent protons on the pyridazine ring (H-4 and H-5). The HSQC spectrum will then link these protons to their directly attached carbons. The HMBC spectrum is critical for connecting the two heterocyclic rings. For instance, correlations from the pyrazole proton H-5' to the pyridazine carbon C-3 would unequivocally establish the point of attachment between the two rings.[20]

Section 4: X-ray Crystallography for Definitive 3D Structure

While MS and NMR provide compelling evidence for the structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of the molecular structure in the solid state.[1][21] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms.[22]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[23]

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[24]

Expected Structural Features

The X-ray crystal structure would confirm the planar nature of both the pyrazole and pyridazine rings. It would also provide precise measurements of the bond lengths and the dihedral angle between the two rings, which can be influenced by steric and electronic factors.[11] This information is invaluable for computational modeling and understanding the molecule's conformation, which can impact its interaction with biological targets.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR NMR Spectroscopy (1D & 2D) Purification->NMR XRay X-ray Crystallography Purification->XRay Formula Molecular Formula & Isotopic Pattern HRMS->Formula Connectivity 2D Structure & Connectivity NMR->Connectivity Structure3D Definitive 3D Structure XRay->Structure3D FinalStructure Final Validated Structure Formula->FinalStructure Connectivity->FinalStructure Structure3D->FinalStructure

Caption: Workflow for the structure elucidation of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine.

Conclusion

The structural elucidation of a novel compound like 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine requires a systematic and multi-faceted analytical approach. By integrating the complementary data from mass spectrometry, NMR spectroscopy, and X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is a non-negotiable prerequisite for any further investigation into the compound's chemical properties and biological activities, paving the way for its potential application in drug discovery and development.

References

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Silva, A. M. S., et al. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2936-2969.
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  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (CAS 957035-33-5): A Keystone Intermediate for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, a heterocyclic building block of signific...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, a heterocyclic building block of significant interest in medicinal chemistry. The document delves into its chemical and physical properties, outlines a detailed, field-proven synthetic methodology, and explores its reactivity, with a particular focus on the strategic utility of its dual halogen functionalities. Furthermore, this guide contextualizes the compound's application in contemporary drug discovery, highlighting its role as a versatile intermediate in the synthesis of kinase inhibitors and other targeted therapeutic agents. The content is structured to provide not only factual data but also expert insights into the causality behind experimental choices, thereby serving as a practical resource for researchers in the pharmaceutical sciences.

Introduction: The Strategic Importance of Pyrazolyl-Pyridazine Scaffolds

The confluence of pyrazole and pyridazine rings within a single molecular entity has emerged as a privileged scaffold in the design of novel therapeutics.[1] Pyrazole moieties, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are known for their ability to participate in hydrogen bonding and other non-covalent interactions, making them effective bioisosteres for various functional groups in drug molecules.[2] Concurrently, the pyridazine ring, a π-deficient diazine, often imparts favorable pharmacokinetic properties and serves as a versatile anchor for further chemical elaboration.[3] The compound 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine represents a strategically designed intermediate that leverages the synergistic potential of these two heterocycles, offering medicinal chemists a powerful tool for the rapid generation of diverse compound libraries. Its two distinct halogen atoms, a bromine on the pyrazole ring and a chlorine on the pyridazine ring, provide orthogonal handles for sequential, site-selective modifications, a crucial advantage in modern drug development campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective utilization in synthesis and process development. The key physicochemical and computed data for 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine are summarized below.

PropertyValueSource
CAS Number 957035-33-5[4][5][6]
Molecular Formula C₇H₄BrClN₄[4][5][6]
Molecular Weight 259.49 g/mol [6]
Appearance Off-white to light yellow solid (typical)Supplier Data
Purity ≥98% (commercially available)[6]
Storage Sealed in dry, 2-8°C[6]
SMILES C1=CC(=NN=C1Cl)N2C=C(C=N2)Br[6]
InChI Key KPQXONXRLAIKLB-UHFFFAOYSA-N[5]
Topological Polar Surface Area (TPSA) 43.6 Ų[6]
logP (computed) 2.0782[6]

Synthesis Methodology: A Rational Approach

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Alternative Route A Maleic Anhydride B 3,6-Dihydropyridazine-3,6-dione A->B Hydrazine Hydrate C 3,6-Dichloropyridazine B->C POCl₃ D 3-Chloro-6-hydrazinylpyridazine C->D Hydrazine Hydrate E Target Molecule: 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine C->E 4-Bromo-1H-pyrazole, Base D->E Malondialdehyde or equivalent (followed by bromination) F 4-Bromo-1H-pyrazole

Caption: Proposed synthetic routes to the target molecule.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3,6-Dihydropyridazine-3,6-dione

This initial step involves the condensation of maleic anhydride with hydrazine hydrate, a well-established reaction in heterocyclic synthesis.[7]

  • To a stirred solution of hydrazine hydrate (1.0 eq.) in water, slowly add maleic anhydride (1.0 eq.) portion-wise, maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) for 2-3 hours.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,6-dihydropyridazine-3,6-dione.

Step 2: Synthesis of 3,6-Dichloropyridazine

The dihydroxy pyridazine is then converted to the corresponding dichloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[8][9]

  • In a fume hood, carefully add 3,6-dihydropyridazine-3,6-dione (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 3-5 eq.).

  • Heat the mixture to reflux (approximately 105-110°C) for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature, and then slowly and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a base such as sodium bicarbonate or sodium hydroxide, which will cause the product to precipitate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,6-dichloropyridazine. The product can be further purified by recrystallization or column chromatography.

Step 3: Synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

The final step is a nucleophilic aromatic substitution (SNAᵣ) reaction where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by 4-bromo-1H-pyrazole.

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO, add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or sodium hydride (NaH, 1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to form the pyrazole anion.

  • Add a solution of 3,6-dichloropyridazine (1.0 eq.) in the same solvent to the reaction mixture.

  • Heat the reaction to 80-100°C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the final product, 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine.

Reactivity and Derivatization: A Gateway to Chemical Diversity

The synthetic utility of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine lies in the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, a highly desirable feature in the construction of compound libraries for structure-activity relationship (SAR) studies.[10][11]

Reaction Sites and Potential Transformations

Caption: Reactivity map of the target molecule.

A. Nucleophilic Aromatic Substitution at the Pyridazine Ring: The chlorine atom on the electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNAᵣ).[3] This allows for the introduction of a wide variety of nucleophiles, including:

  • Amines: Reaction with primary or secondary amines introduces diverse side chains, which is a common strategy in the development of kinase inhibitors to modulate solubility and target engagement.

  • Alcohols and Phenols: Alkoxy and aryloxy ethers can be readily formed, providing another avenue for property modulation.

  • Thiols: Thioethers can be synthesized, which can act as hydrogen bond acceptors or engage in other specific interactions with biological targets.

B. Metal-Catalyzed Cross-Coupling at the Pyrazole Ring: The bromine atom on the pyrazole ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl or heteroaryl groups, enabling the exploration of different aromatic substituents.

  • Sonogashira Coupling: This reaction with terminal alkynes introduces linear, rigid linkers, which can be used to probe deeper pockets of a target protein.

  • Buchwald-Hartwig Amination: This provides an alternative method for forming C-N bonds at the pyrazole ring.

  • Heck Coupling: Introduction of vinyl groups can serve as a precursor for further transformations.

The orthogonal reactivity of the C-Cl and C-Br bonds allows for a two-directional diversification strategy, making this intermediate a powerful platform for generating a vast chemical space from a single core scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolyl-pyridazine scaffold is frequently encountered in small molecule drug discovery, particularly in the realm of protein kinase inhibitors.[6][12] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

A. Role as a Kinase Inhibitor Scaffold: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase. The pyrazolyl-pyridazine core of the title compound is well-suited for this purpose. The nitrogen atoms of the pyrazole and pyridazine rings can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The substituents at the C6 position of the pyridazine and the C4 position of the pyrazole can then be elaborated to occupy adjacent hydrophobic pockets and the solvent-exposed region, respectively, thereby tuning potency and selectivity. For instance, similar pyrazolo[3,4-d]pyrimidine scaffolds have shown significant activity as BRK/PTK6 inhibitors.[6]

B. Utility in Structure-Activity Relationship (SAR) Studies: As mentioned previously, the dual halogenation of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine makes it an ideal starting point for systematic SAR exploration.[10][11] By keeping one position constant while varying the substituent at the other, medicinal chemists can systematically probe the chemical space around the core scaffold to identify the optimal combination of functional groups for maximizing potency and minimizing off-target effects.

C. Precursor to Bioactive Molecules: The derivatization potential of this intermediate allows for its conversion into a wide range of more complex, biologically active molecules. For example, the chlorine atom can be displaced by an amine-containing side chain, and the bromine atom can be subsequently coupled with a boronic acid to generate a final drug candidate in a convergent and efficient manner.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related compounds suggest that it should be handled with care. It is likely to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is a high-value chemical intermediate that holds significant promise for the advancement of drug discovery programs. Its robust and scalable synthesis, combined with the orthogonal reactivity of its two halogen atoms, provides a versatile platform for the efficient generation of novel and diverse compound libraries. The demonstrated utility of the pyrazolyl-pyridazine scaffold in the development of kinase inhibitors and other targeted therapies underscores the importance of this compound as a key building block for the next generation of medicines. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to fully leverage its potential in their scientific endeavors.

References

  • Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. (2009). ChemInform. [Link]

  • CN104478810A - Synthetic method for 3,6-dihydroxypyridazine. (2015).
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). RSC Medicinal Chemistry. [Link]

  • 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Reactions of 3,6-Dihydrazinopyridazine with γ-Keto Acids and Ethoxymethylene Compounds. (2010). ChemInform. [Link]

  • Chemical Studies on 3,6-Dichloropyridazine. (2010). Journal of American Science. [Link]

  • CN111285811B - Preparation method of 3, 6-dihydroxypyridazine. (2020).
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (2015).
  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (1949). Journal of the American Chemical Society. [Link]

  • chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2017). Molecules. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (2019). ACS Medicinal Chemistry Letters. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Advances. [Link]

Sources

Exploratory

Characterizing the Solubility of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine: A Technical Guide for Drug Development Professionals

Abstract In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a critical determinant of its developmental trajectory. Among t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a critical determinant of its developmental trajectory. Among these properties, solubility stands out as a cornerstone for bioavailability, formulation, and overall therapeutic efficacy.[1][2] This technical guide provides an in-depth framework for characterizing the solubility of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, a heterocyclic compound representative of a class with significant interest in medicinal chemistry. While specific solubility data for this exact molecule is not extensively published, this guide, grounded in established principles and methodologies, empowers researchers to systematically evaluate its solubility profile in various organic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the interpretation of solubility data in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust data package for novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a certain temperature and pressure, is a paramount consideration.[4] A compound must be in solution to be absorbed and exert its pharmacological effect.[1][5]

For orally administered drugs, which represent the most common and preferred route of delivery, poor aqueous solubility is a major impediment to achieving adequate bioavailability.[1][3] Furthermore, insufficient solubility in organic solvents can present significant hurdles during synthesis, purification, and the formulation of dosage forms. In the early stages of drug discovery, thousands of molecules are often screened, making the efficient and accurate determination of solubility a critical success factor.[6] Compounds with low solubility can produce unreliable results in biological assays and may be prematurely discarded despite having therapeutic potential.[1]

The subject of this guide, 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (Molecular Formula: C₇H₄BrClN₄, Molecular Weight: 259.49 g/mol [7][8][9]), is a heterocyclic compound featuring a pyrazole and a pyridazine ring system. Such scaffolds are prevalent in medicinal chemistry, often imparting desirable pharmacological properties. However, the presence of aromatic rings and halogen substituents can also influence solubility, making a thorough characterization essential.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[10] The adage "like dissolves like" is a fundamental concept in predicting solubility.[10][11]

Solvent Polarity and the Dielectric Constant

The polarity of both the solute and the solvent is a primary determinant of solubility.[10] Polar solvents, characterized by high dielectric constants (δ > 50), are effective at dissolving polar and ionic compounds.[10] Non-polar solvents, with low dielectric constants (δ = 1–20), are better suited for dissolving non-polar solutes.[10] Semi-polar solvents (δ = 20–50) can induce some degree of polarity in non-polar molecules and can act as co-solvents to improve miscibility.[10] The structure of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, with its nitrogen-containing heterocyclic rings, suggests it possesses some degree of polarity. However, the presence of the bromophenyl and chloro substituents also contributes to its lipophilicity. Therefore, its solubility is expected to vary significantly across a range of organic solvents with differing polarities.

Molecular Structure and Intermolecular Forces

The specific functional groups within a molecule dictate the types of intermolecular forces it can participate in. For 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, the key structural features influencing its solubility include:

  • Pyrazole and Pyridazine Rings: The nitrogen atoms in these rings can act as hydrogen bond acceptors.

  • Bromo and Chloro Substituents: These halogens increase the molecular weight and can participate in halogen bonding, while also contributing to the overall lipophilicity of the molecule.

  • Aromaticity: The aromatic nature of the rings leads to π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility.

The ability of a solvent to disrupt the crystal lattice of the solid solute is crucial. Solvents that can form strong intermolecular interactions, such as hydrogen bonds, with the solute are generally more effective.

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted approach to solubility determination is recommended, employing both kinetic and thermodynamic methods to gain a comprehensive understanding of the compound's behavior.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility, as they provide different insights and are relevant at different stages of drug discovery.[12][13]

  • Kinetic Solubility: This is a measure of the apparent solubility of a compound under non-equilibrium conditions. It is often determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[12][14] Kinetic solubility assays are high-throughput and are well-suited for the early stages of discovery when large numbers of compounds need to be screened rapidly.[12][14]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing an excess of the solid to equilibrate with the solvent over an extended period (typically 24-48 hours).[12][15] This method is more time-consuming but provides a more accurate measure of the intrinsic solubility, which is crucial for lead optimization and preformulation studies.[12]

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a novel compound like 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine.

G cluster_prep Phase 1: Preparation cluster_kinetic Phase 2: Kinetic Solubility Screening cluster_thermo Phase 3: Thermodynamic Solubility Confirmation cluster_data Phase 4: Data Analysis & Reporting Compound Synthesize & Purify 3-(4-bromo-1H-pyrazol-1-yl) -6-chloropyridazine Solvents Select & Prepare Organic Solvents Stock Prepare 20 mM Stock in DMSO Compound->Stock Excess Add Excess Solid to Solvent Vials Compound->Excess Dilution Serial Dilution in 96-well plate Stock->Dilution Addition Add to Solvent Plate Dilution->Addition Incubate_K Incubate (e.g., 2h) with shaking Addition->Incubate_K Analysis_K Analyze via Nephelometry or Turbidimetry Incubate_K->Analysis_K Table Tabulate Solubility Data (mg/mL, µM) Analysis_K->Table Incubate_T Equilibrate (24-48h) at constant temp. Excess->Incubate_T Separate Filter or Centrifuge to remove solids Incubate_T->Separate Quantify Quantify Concentration (HPLC-UV or LC-MS) Separate->Quantify Quantify->Table Correlate Correlate with Solvent Properties (e.g., Polarity) Table->Correlate Report Generate Technical Report Correlate->Report

Sources

Foundational

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine Abstract This technical guide provides a comprehensive analysis of the reactivity profile of 3-(4-Bromo-1H-pyrazol-1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, a heterocyclic scaffold of significant interest to the medicinal chemistry and drug development communities. The molecule possesses two distinct and orthogonally reactive halogenated sites: a chloro-substituted pyridazine ring and a bromo-substituted pyrazole ring. This dual reactivity allows for selective, stepwise functionalization, making it an exceptionally versatile building block for the synthesis of complex molecular architectures and diverse compound libraries. This document delves into the core chemical principles governing its reactivity, provides field-proven experimental protocols for key transformations, and discusses the strategic application of this scaffold in modern drug discovery.

Introduction and Strategic Importance

Heterocyclic compounds form the bedrock of modern pharmaceuticals. Among them, structures incorporating pyrazole and pyridazine motifs are prominent due to their wide range of biological activities.[1][2][3][4] The title compound, 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, is a bifunctional building block that marries these two important pharmacophores.

Its strategic value lies in the differential reactivity of its two carbon-halogen bonds:

  • The C-Cl bond on the electron-deficient pyridazine ring is primed for nucleophilic aromatic substitution (SNAr).

  • The C-Br bond on the pyrazole ring is an ideal handle for a host of palladium-catalyzed cross-coupling reactions.

This orthogonal reactivity profile enables chemists to perform sequential, site-selective modifications, providing a powerful and controlled route to novel chemical entities. Pyrazole-pyridazine hybrids, for instance, have been investigated as selective COX-2 inhibitors, highlighting the therapeutic potential of scaffolds derived from this core.[1]

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's fundamental properties is essential before undertaking any synthetic work.

PropertyValueReference
CAS Number 957035-33-5[5]
Molecular Formula C₇H₄BrClN₄[5][6]
Molecular Weight 259.49 g/mol [5][6]
Appearance Typically an off-white to yellow solid
SMILES C1=CC(=NN=C1Cl)N2C=C(C=N2)Br[5]
InChI Key KPQXONXRLAIKLB-UHFFFAOYSA-N[6]

Synthesis of the Core Scaffold

The preparation of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine can be efficiently achieved via the nucleophilic substitution of a hydrazinylpyridazine with a brominated 1,3-dicarbonyl equivalent or, more directly, through the condensation of 3,6-dichloropyridazine with 4-bromopyrazole.[7][8] The latter approach is often favored for its straightforwardness.

Protocol: Synthesis via N-Arylation

  • To a stirred solution of 4-bromopyrazole (1.0 eq) in a suitable aprotic solvent such as DMF or DMSO, add a base like potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Add 3,6-dichloropyridazine (1.1 eq) to the mixture.

  • Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The Dichotomy of Reactivity: A Tale of Two Halogens

The core of this molecule's utility is the differential reactivity of its chlorine and bromine substituents. This allows for a predictable and selective approach to molecular elaboration. The chlorine atom, attached to the electron-poor pyridazine ring, is susceptible to nucleophilic attack. In contrast, the bromine atom on the pyrazole ring is a prime substrate for metal-catalyzed cross-coupling reactions.

G cluster_molecule 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine cluster_reactions Primary Reaction Pathways mol Core Scaffold cl_site C-Cl on Pyridazine mol->cl_site Site 1 br_site C-Br on Pyrazole mol->br_site Site 2 snar Nucleophilic Aromatic Substitution (SNAr) cl_site->snar Favored Reactivity cross_coupling Palladium-Catalyzed Cross-Coupling br_site->cross_coupling Favored Reactivity G start Combine Reactants: - Aryl Bromide (Substrate) - Boronic Acid (R-B(OH)₂) - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) heat Heat under Inert Atmosphere (e.g., N₂ or Ar) 80-110 °C start->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end G start Combine in Glovebox: - Aryl Bromide (Substrate) - Amine (R₂NH) - Pd Precatalyst & Ligand - Strong Base (e.g., NaOtBu) solvent Add Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) start->solvent heat Heat under Inert Atmosphere 80-110 °C solvent->heat quench Quench & Aqueous Work-up heat->quench end Purify & Characterize Product quench->end G start 3-(4-Bromo-1H-pyrazol-1-yl) -6-chloropyridazine step1 Intermediate start->step1 Step 1: SNAr Reaction (e.g., + R¹R²NH, Base, Heat) Selectively reacts at C-Cl end Final Product (Disubstituted) step1->end Step 2: Pd Cross-Coupling (e.g., Suzuki, + R³-B(OH)₂) Selectively reacts at C-Br

Sources

Exploratory

The Emerging Therapeutic Potential of Pyrazolyl-Chloropyridazine Scaffolds: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Future Perspectives Introduction: The Pyrazolyl-Chloropyridazine Core - A Privileged Scaffold in Medicinal Chemistry The relentless pursuit of novel therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Biological Activity, and Future Perspectives

Introduction: The Pyrazolyl-Chloropyridazine Core - A Privileged Scaffold in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of pharmacological innovation. Among these, the pyrazolyl-chloropyridazine scaffold has garnered significant attention as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of pyrazolyl-chloropyridazine derivatives, delving into their synthesis, diverse biological activities, and the underlying mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a valuable resource to inspire and guide future research in this promising area of drug discovery.

The fusion of the pyrazole and pyridazine rings creates a unique molecular architecture that allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets.[3] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[2][4] The pyridazine moiety, a six-membered diazine ring, also contributes to the biological profile of many compounds and its incorporation with a pyrazole nucleus has been shown to enhance anti-inflammatory activity.[5] The presence of a reactive chlorine atom on the pyridazine ring further provides a convenient handle for synthetic modifications, allowing for the generation of extensive compound libraries for biological screening.

I. Synthesis of Pyrazolyl-Chloropyridazine Derivatives

The construction of the pyrazolyl-chloropyridazine scaffold typically involves multi-step synthetic sequences. A common and efficient approach is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound to form the pyrazole ring.[6] Subsequent reactions can then be employed to introduce the chloropyridazine moiety.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of these scaffolds, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6][7] One-pot multicomponent reactions are also being increasingly utilized to streamline the synthetic process and improve overall efficiency.[6][7]

Diagram of a general synthetic workflow:

SynthesisWorkflow Start Starting Materials (e.g., Hydrazine, 1,3-Dicarbonyl) Step1 Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Step2 Introduction of Pyridazine Moiety Step1->Step2 Step3 Chlorination Step2->Step3 Final Pyrazolyl-Chloropyridazine Scaffold Step3->Final

Caption: General synthetic workflow for pyrazolyl-chloropyridazine scaffolds.

II. Diverse Biological Activities of Pyrazolyl-Chloropyridazine Scaffolds

The inherent structural features of pyrazolyl-chloropyridazine derivatives have endowed them with a wide array of biological activities, making them attractive candidates for the development of novel therapeutics for various diseases.

A. Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrazolyl-chloropyridazine scaffolds.[8][9] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the breast, lung, colon, and liver.[3][10][11] The mechanisms underlying their anticancer effects are often multifaceted and involve the modulation of key signaling pathways implicated in cancer progression.

Key Anticancer Mechanisms:

  • Kinase Inhibition: Many pyrazolyl-chloropyridazine derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[9][10] These include:

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, preventing uncontrolled cell division.[3][7][9]

    • Epidermal Growth Factor Receptor (EGFR): Targeting EGFR, a receptor tyrosine kinase often overexpressed in tumors, can block downstream signaling pathways that promote cell growth and survival.[3]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9]

  • Induction of Apoptosis: Pyrazolyl-chloropyridazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[7][12] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively.[7]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[12][13] By inhibiting tubulin polymerization, these compounds can arrest cells in the G2/M phase of the cell cycle and induce apoptosis.[12][13]

Illustrative Signaling Pathway:

Anticancer_Pathway Scaffold Pyrazolyl-Chloropyridazine Derivative EGFR EGFR Scaffold->EGFR Inhibits CDK2 CDK2 Scaffold->CDK2 Inhibits Tubulin Tubulin Scaffold->Tubulin Inhibits Proliferation Cell Proliferation EGFR->Proliferation Promotes CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Microtubules Microtubule Formation Tubulin->Microtubules Essential for Cancer Cancer Progression Proliferation->Cancer CellCycle->Cancer Apoptosis Apoptosis Apoptosis->Cancer Suppresses Microtubules->Cancer

Caption: Anticancer mechanisms of pyrazolyl-chloropyridazine derivatives.

Table 1: Selected Pyrazolyl-Chloropyridazine Derivatives and their Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound A HepG2 (Liver)2.52Dual VEGFR2/CDK-2 inhibition[10]
Compound B MCF-7 (Breast)5.21CDK2 inhibition[9]
Compound C HCT-116 (Colon)3.89Not specified[11]
Compound D A549 (Lung)0.69Tubulin polymerization inhibition[13]
B. Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[14] Pyrazolyl-chloropyridazine scaffolds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[5][15][16]

Key Anti-inflammatory Mechanisms:

  • Cyclooxygenase (COX) Inhibition: A primary mechanism of action is the inhibition of COX enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[14][16] Selective COX-2 inhibition offers the potential for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14]

  • Lipoxygenase (LOX) Inhibition: Some derivatives also exhibit inhibitory activity against lipoxygenases, enzymes that catalyze the production of leukotrienes, another class of pro-inflammatory mediators.[15][17]

  • Cytokine Modulation: Pyrazolyl-chloropyridazine compounds can modulate the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[18]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This widely used animal model is employed to evaluate the acute anti-inflammatory activity of test compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into groups (n=6): control (vehicle), standard drug (e.g., indomethacin), and test compound groups at various doses.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

C. Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazolyl-chloropyridazine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[19][20][21]

Key Antimicrobial Mechanisms:

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.[1] Some derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19][21]

Table 2: Antimicrobial Activity of a Pyrazolyl-Thiadiazine Derivative

MicroorganismMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Candida albicans7.8
Aspergillus niger2.9
(Data adapted from[19])

III. Future Perspectives and Conclusion

The pyrazolyl-chloropyridazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this core, provide a fertile ground for further exploration and optimization.

Future research efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold to delineate the key structural features responsible for specific biological activities and to enhance potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • Development of Novel Synthetic Methodologies: Exploration of more efficient and environmentally friendly synthetic routes to access a wider range of derivatives.

IV. References

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported agents bearing pyrazole and pyridazine scaffolds with anticancer activity through different mechanisms. Retrieved from [Link]

  • ResearchGate. (2025, December 8). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • Chem Rev Lett. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. Retrieved from [Link]

  • MDPI. (2023, October 25). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • PubMed. (2019, May 31). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Retrieved from [Link]

  • PubMed. (2024, July 20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • PubMed Central. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • International Scholars Journals. (n.d.). Novel pyrazolyl pyridazine derivatives likely to possess anti- inflammatory activity. Retrieved from [Link]

  • G. H. Sayed et al. (2017, October 2). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • PubMed Central. (2023, February 16). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel pyrazole scaffold. Retrieved from [Link]

  • International Journal of Green and Allied Sciences. (2024, April 4). Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. Retrieved from [Link]

  • ResearchGate. (2025, October 26). (PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Retrieved from [Link]

  • PubMed. (2024, July 16). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Retrieved from [Link]

  • Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]

  • PubMed Central. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

  • MDPI. (2023, June 21). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

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Protocols & Analytical Methods

Method

synthesis of kinase inhibitors from 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

An In-Depth Guide to the Synthesis of Kinase Inhibitors from 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine Authored by a Senior Application Scientist Abstract The intersection of pyrazole and pyridazine heterocycles has...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Kinase Inhibitors from 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

Authored by a Senior Application Scientist

Abstract

The intersection of pyrazole and pyridazine heterocycles has yielded a privileged scaffold for the development of potent and selective kinase inhibitors.[1][2] This guide provides a detailed exploration of the synthesis of kinase inhibitors using 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine as a versatile starting material.[3] We will dissect the strategic, regioselective functionalization of this building block through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations that govern the synthesis of these high-value compounds.

Introduction: The Pyrazolopyridazine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized modern medicine. The pyrazolopyridazine core is a highly effective scaffold in this domain.[4] Its constituent heterocycles are frequently found in approved drugs and clinical candidates, valued for their ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[5]

The starting material, 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, is an ideal platform for building diverse chemical libraries for several reasons:

  • Two Orthogonal Reactive Sites: It possesses a chlorine atom on the pyridazine ring and a bromine atom on the pyrazole ring. These halogens have distinct reactivities, allowing for sequential and controlled chemical modifications.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring activates the C6-chloro group for SNAr with a wide range of nucleophiles, particularly amines.

  • Palladium-Catalyzed Cross-Coupling: The C4-bromo group on the pyrazole is a classic handle for palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, and diverse amino moieties.[6][7]

This dual-reactivity allows for a divergent synthetic approach, where a common intermediate can be diversified in a second step to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

The Core Synthetic Strategy: A Two-Step Diversification Approach

The logical and field-proven strategy for elaborating the 3-(4-bromo-1H-pyrazol-1-yl)-6-chloropyridazine scaffold involves a two-step sequence. This approach leverages the inherent reactivity differences between the two halogen atoms.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) at the Pyridazine C6-Position. The first modification targets the more labile 6-chloro substituent on the pyridazine ring. This reaction is typically conducted with primary or secondary amines in the presence of a non-nucleophilic base. This step introduces the first point of diversity (R¹).

  • Step 2: Palladium-Catalyzed Cross-Coupling at the Pyrazole C4-Position. The resulting intermediate, now bearing a new substituent at the pyridazine C6 position, is subjected to a palladium-catalyzed cross-coupling reaction. The bromo-pyrazole is an excellent substrate for Suzuki-Miyaura coupling with boronic acids or esters, introducing a second point of diversity (R²).[8][9]

This specific sequence is crucial for ensuring high yields and minimizing side products. Attempting the palladium-catalyzed step first could lead to complications, as the conditions for the subsequent SNAr might be incompatible with the newly introduced functional group or could lead to catalyst poisoning.

G SM 3-(4-Bromo-1H-pyrazol-1-yl)- 6-chloropyridazine INT Intermediate (R¹-Substituted Pyridazine) SM->INT Step 1: SNAr Reaction (e.g., DIPEA, n-BuOH, 120°C) FIN Final Product Library (Kinase Inhibitors) INT->FIN Step 2: Suzuki Coupling (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C) R1 R¹-NH₂ (Amine Diversity) R1->INT R2 R²-B(OH)₂ (Aryl/Heteroaryl Diversity) R2->FIN

Caption: General Synthetic Workflow for Library Synthesis.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. The starting material and intermediates are halogenated heterocyclic compounds and should be handled with care.[10] Palladium catalysts are toxic and should be handled carefully.[11]

Protocol 1: Synthesis of N-Aryl-3-(4-bromo-1H-pyrazol-1-yl)pyridazin-6-amine Intermediate

This protocol describes the reaction of the starting material with a representative aniline.

  • Materials & Equipment:

    • 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (1.0 eq)

    • 4-Methoxyaniline (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • n-Butanol (approx. 0.1 M concentration of starting material)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle with temperature control

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

  • Step-by-Step Methodology:

    • To a round-bottom flask, add 3-(4-bromo-1H-pyrazol-1-yl)-6-chloropyridazine, 4-methoxyaniline, and n-butanol.

    • Begin stirring the suspension. Add DIPEA to the mixture.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C.

    • Maintain the temperature and stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Workup: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired intermediate.

  • Causality and Trustworthiness: The use of a non-nucleophilic base like DIPEA is critical. It effectively neutralizes the HCl generated during the reaction without competing with the aniline nucleophile.[12] n-Butanol is a suitable high-boiling solvent for this transformation. The aqueous workup removes the DIPEA hydrochloride salt and any remaining base, while chromatography ensures the high purity required for the subsequent step.

Protocol 2: Synthesis of Final Product via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the intermediate from Protocol 1 with a representative boronic acid.

  • Materials & Equipment:

    • N-Aryl-3-(4-bromo-1H-pyrazol-1-yl)pyridazin-6-amine (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v mixture)

    • Schlenk tube or similar flask for inert atmosphere reactions

    • Nitrogen or Argon gas supply

    • Standard workup and purification equipment

  • Step-by-Step Methodology:

    • To a Schlenk tube, add the bromo-intermediate, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.[13]

    • Upon completion, cool the mixture to room temperature.

    • Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

  • Causality and Trustworthiness: The Suzuki-Miyaura reaction requires a palladium(0) catalyst and a base.[8] The inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state. The base (K₂CO₃) is necessary to activate the boronic acid for the transmetalation step of the catalytic cycle.[9] The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

G center pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br red_elim Reductive Elimination ox_add Oxidative Addition pd2_r2 Ar-Pd(II)L₂-R² pd2_complex->pd2_r2 transmetal Transmetalation (Base, R²B(OH)₂) pd2_r2->pd0 product Ar-R² (Product) pd2_r2->product

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Data Summary and Characterization

The synthesized compounds should be characterized thoroughly to confirm their structure and purity.

Compound IDR¹ Group (from Amine)R² Group (from Boronic Acid)Expected Yield (%)MW ( g/mol )Expected ¹H NMR & MS Data
EX-01 4-MethoxyphenylPhenyl50-70%371.41¹H NMR: Aromatic protons (6.8-8.5 ppm), pyrazole protons, OMe singlet (~3.8 ppm). MS (ESI+): m/z 372.1 [M+H]⁺
EX-02 4-Methoxyphenyl3-Pyridyl45-65%372.40¹H NMR: Additional signals for pyridyl ring protons. MS (ESI+): m/z 373.1 [M+H]⁺
EX-03 CyclopropylPhenyl60-80%309.35¹H NMR: Upfield signals for cyclopropyl protons (~0.6-1.0 ppm). MS (ESI+): m/z 310.1 [M+H]⁺

Standard Characterization Suite:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • LC-MS: To assess purity and confirm the molecular weight of the product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Application Notes: From Scaffold to Selective Inhibitor

The pyrazolopyridazine scaffold is a "hinge-binder," meaning it is adept at forming hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding site.[14] The R¹ and R² substituents project out from this anchor point into different sub-pockets of the kinase.

  • Structure-Activity Relationship (SAR):

    • The R¹ group , introduced via SNAr, often extends towards the solvent-exposed region. Modifying this group can impact solubility, cell permeability, and interactions with the ribose-binding pocket.

    • The R² group , introduced via Suzuki coupling, often probes deeper into the hydrophobic "back pocket" of the kinase. The size, shape, and electronics of this group are critical for determining potency and, crucially, selectivity against other kinases.[15]

  • Targeted Kinase Families: Derivatives from this scaffold have shown activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases like BRK/PTK6.[12][15] For example, inhibiting CDKs can arrest the cell cycle, a validated anti-cancer strategy.[12]

cluster_0 Upstream Signaling cluster_1 Cell Cycle Control RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Stimulates Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F S_Phase S-Phase Entry CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 CyclinE_CDK2->S_Phase Inhibitor Pyrazolopyridazine Inhibitor Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->CyclinE_CDK2 Inhibits

Caption: Inhibition of Cell Cycle Progression by Targeting CDKs.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities. (n.d.). Ignited Minds Journals. Retrieved January 17, 2026, from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 17, 2026, from [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. Retrieved January 17, 2026, from [Link]

  • 1-(Bicyclo[1.1.1]pentan-1-yl)-4-bromo-1H-pyrazole Safety Data Sheet. (n.d.). AA Blocks. Retrieved January 17, 2026, from [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Pharmacological activities of pyrazolone derivatives. (2013). SlideShare. Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved January 17, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • (PDF) PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1-Bromo-3-chloropropane Safety Data Sheet. (2024). Carl ROTH. Retrieved January 17, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. Retrieved January 17, 2026, from [Link]

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Application

experimental protocol for derivatization of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

An Application Guide for the Strategic Derivatization of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a co...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Derivatization of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive set of protocols for the derivatization of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. This scaffold is a valuable starting material in synthetic chemistry, featuring two distinct and selectively addressable halogenated sites for carbon-carbon and carbon-nitrogen bond formation. We will explore the strategic application of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to generate diverse libraries of novel chemical entities. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into reaction optimization and product characterization.

Introduction: The Significance of the Pyrazolopyridazine Scaffold

The fusion of pyrazole and pyridazine rings creates a heterocyclic system of significant interest in medicinal chemistry.[1] These scaffolds are structurally related to purines, allowing them to act as antagonists in various biological pathways.[2] Consequently, pyrazolopyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[2][3][4][5] The starting material, 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (CAS 957035-33-5), is a particularly strategic building block.[6][7] It possesses two different halogen atoms—a bromine on the pyrazole ring and a chlorine on the electron-deficient pyridazine ring—which can be selectively functionalized using modern cross-coupling methodologies to build molecular complexity and explore structure-activity relationships (SAR).

Overview of Derivatization Strategies

The two C-X bonds in the parent molecule offer a platform for sequential or selective derivatization. The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > OTf > Cl. This differential reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact, which can then be targeted in a subsequent reaction under more forcing conditions.

This guide will focus on three cornerstone palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: For the formation of C(aryl)-C(aryl) bonds.

  • Sonogashira Coupling: For the formation of C(aryl)-C(alkynyl) bonds.

  • Buchwald-Hartwig Amination: For the formation of C(aryl)-N bonds.

Below is a general schematic illustrating these potential transformations.

G cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Product Scaffolds Start 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd Catalyst, Base Prod_Suzuki Aryl/Heteroaryl Substituted Product Suzuki->Prod_Suzuki Prod_Sono Alkynyl Substituted Product Sonogashira->Prod_Sono Prod_Buch Amino Substituted Product Buchwald->Prod_Buch

Caption: General derivatization pathways for the title compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled with care, and anhydrous/degassed solvents should be used where specified.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between aryl halides and organoboron compounds.[8][9][10] Due to the higher reactivity of the C-Br bond over the C-Cl bond, selective coupling at the pyrazole ring can be achieved under relatively mild conditions.

Rationale: We employ a standard palladium catalyst like Pd(PPh₃)₄. The choice of a carbonate base and a DME/water solvent system is common for Suzuki couplings, promoting the transmetalation step of the catalytic cycle.[9][11]

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine259.502591.01.0
Phenylboronic Acid (or other arylboronic acid)121.931461.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56580.050.05
Sodium Carbonate (Na₂CO₃)105.992122.02.0
1,2-Dimethoxyethane (DME)-4 mL--
Water-1 mL--

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask or microwave vial, add 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (259 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add degassed DME (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture at 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.[11]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(4-Aryl-1H-pyrazol-1-yl)-6-chloropyridazine derivative.

Protocol 2: Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing linear, rigid moieties into a molecule.[12] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[13][14]

Rationale: The classic Sonogashira conditions use a Pd(II) precatalyst which is reduced in situ, CuI as the co-catalyst to form the copper acetylide, and an amine base (like triethylamine) which also serves as a solvent.[13][15]

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine259.502591.01.0
Phenylacetylene (or other terminal alkyne)102.14123 µL1.11.1
Bis(triphenylphosphine)palladium(II) dichloride701.90350.050.05
Copper(I) Iodide (CuI)190.45100.050.05
Triethylamine (TEA)-5 mL--
Tetrahydrofuran (THF), anhydrous-5 mL--

Step-by-Step Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (259 mg, 1.0 mmol) in anhydrous THF (5 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.1 mmol) to the solution.

  • Add CuI (10 mg, 0.05 mmol) and PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol).

  • Stir the reaction mixture at room temperature or heat gently to 50 °C. The reaction is often rapid, but should be monitored by TLC for completion (typically 2-8 hours).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 10 mL) to remove copper salts, followed by brine (10 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography to obtain the alkynylated product.

Protocol 3: Buchwald-Hartwig Amination at the C-Cl Position

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[16] The C-Cl bond on the electron-deficient pyridazine ring is a suitable site for this transformation, often requiring a stronger base and a specialized ligand system compared to Suzuki or Sonogashira couplings.[17][18]

Rationale: This protocol uses a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (like Xantphos) which is crucial for facilitating the reductive elimination step.[19] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.[18][19]

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine259.502591.01.0
Morpholine (or other primary/secondary amine)87.12105 µL1.21.2
Palladium(II) Acetate [Pd(OAc)₂]224.504.50.020.02
Xantphos578.68230.040.04
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Toluene, anhydrous-10 mL--

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube, evacuate, and backfill with an inert gas (repeat 3 times).

  • Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to pre-form the catalyst.

  • In a separate flask, dissolve 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (259 mg, 1.0 mmol) in anhydrous toluene (5 mL). Add the amine (1.2 mmol).

  • Transfer the substrate/amine solution to the Schlenk tube containing the catalyst via cannula or syringe.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS analysis (typically 12-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting amine product by flash column chromatography.

Product Characterization and Purity Assessment

Confirmation of the structure and purity of the synthesized derivatives is a critical step.[20] A multi-faceted analytical approach is recommended to provide unequivocal evidence.

Caption: Workflow for analytical characterization of derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Successful coupling will result in the appearance of new signals corresponding to the introduced moiety and the disappearance of the proton signal at the site of bromination or changes in the aromatic region for the pyridazine ring.[21][22]

  • Mass Spectrometry (MS): Low-resolution (LC-MS) or high-resolution (HRMS) mass spectrometry confirms the molecular weight of the product, providing strong evidence of a successful reaction.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for determining the purity of the final compound. Purity is often calculated by the area percentage of the main peak.[20]

  • Elemental Analysis: This technique confirms the elemental composition (C, H, N) of the synthesized compound, providing a definitive check of purity and identity.[20]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or temperature.Use a fresh batch of catalyst or a different ligand/precatalyst combination. Ensure all solvents are properly dried and degassed. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and incrementally increase the reaction temperature.
Homo-coupling Side Product Presence of oxygen; Inefficient transmetalation; High concentration of boronic acid.Ensure a strictly inert atmosphere. For Suzuki reactions, consider using more stable boronic esters (e.g., pinacol esters) or employ slow addition of the boronic acid to keep its concentration low.[23]
Dehalogenation Presence of a hydrogen source (e.g., water, alcohol) with an active catalyst; Reaction temperature too high.Ensure anhydrous conditions. If dehalogenation persists, lower the reaction temperature or screen for a less active catalyst system.
Difficult Purification Contamination from catalyst residues (phosphine oxides, palladium black); Closely-eluting side products.Filter the crude reaction mixture through a pad of Celite® to remove palladium black. For phosphine oxide removal, consider an acidic wash or specialized purification techniques. Optimize chromatography conditions (solvent gradient, column type).

References

  • Bahashwan, S. A., Fayed, A. A., & Al-Harbi, N. O. (2013).
  • BenchChem. (2025).
  • Tidwell, J. H., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. International Journal of Pharmaceutical Sciences and Research.
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  • Muñoz-Arrieta, R. A., et al. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Molecules, 26(16), 4983. [Link]

  • Ignited Minds Journals. (n.d.). An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities. Ignited Minds Journals.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Azam, M. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • International Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Jk-sci.com.
  • Villalobos-Molina, R., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 26(21), 6667. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • BLD Pharm. (n.d.). 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. Bldpharm.com.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Benchchem.com.
  • CymitQuimica. (n.d.). 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. Cymitquimica.com.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]

  • Al-Hujran, T. A., et al. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 22(12), 2060. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Dumitrascu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(8), 1851. [Link]

  • BenchChem. (2025). Preventing homo-coupling side reactions in pyridazine synthesis. Benchchem.com.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic-chemistry.org.
  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(3), 334. [Link]

  • Li, J., et al. (2025).
  • Khan, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4443. [Link]

  • Ather, F., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2838. [Link]

  • Ather, F., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2839. [Link]

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Method

Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocycles Using 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Pyrazolyl-Pyridazine Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrazolyl-Pyridazine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrazole and pyridazine cores are prominent members of this group, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Pyrazoles are valued for their diverse biological activities, including anti-inflammatory and anticancer properties, while the electron-deficient pyridazine ring is a key component in cardiovascular and oncology agents.[5][6][7]

The strategic combination of these two heterocycles into a single building block, 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine , presents a powerful tool for drug discovery professionals. This molecule is engineered for versatility, featuring two distinct and orthogonally reactive halogenated sites: a C-Br bond on the pyrazole ring and a C-Cl bond on the pyridazine ring. This differential reactivity allows for controlled, stepwise functionalization, enabling the rapid generation of diverse molecular libraries with high structural complexity.

This guide provides an in-depth analysis of the reactivity of this scaffold and details robust protocols for its application in key synthetic transformations, including site-selective Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Physicochemical Properties and Reactivity Analysis

The utility of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine stems from the distinct electronic environments of its two halogen atoms.

PropertyValueSource
CAS Number 957035-33-5[8][9]
Molecular Formula C₇H₄BrClN₄[8][9]
Molecular Weight 259.49 g/mol [8][9]
Appearance Off-white to light yellow solid---
Solubility Soluble in DMSO, DMF, Dioxane, Toluene---

Differential Reactivity: The key to unlocking the synthetic potential of this building block lies in exploiting the different reactivities of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) complex than the C-Cl bond on an electron-deficient heteroaromatic ring.[10][11] This allows for high selectivity when performing initial cross-coupling reactions at the pyrazole C4 position under carefully controlled conditions.

Conversely, the C-Cl bond at the pyridazine C6 position is activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyridazine nitrogens creates a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles without the need for a metal catalyst.[12]

This dual-mode reactivity enables a powerful sequential functionalization strategy, as illustrated below.

G cluster_0 Sequential Functionalization Workflow A Starting Material 3-(4-Bromo-1H-pyrazol-1-yl) -6-chloropyridazine B Step 1: Pd-Catalyzed Coupling (e.g., Suzuki-Miyaura) Selective at C-Br bond A->B R-B(OH)₂ Pd Catalyst C Monofunctionalized Intermediate 3-(4-Aryl-1H-pyrazol-1-yl) -6-chloropyridazine B->C D Step 2: SNAr or Pd-Coupling (e.g., Buchwald-Hartwig) Reaction at C-Cl bond C->D Nu-H or R₂NH Base or Pd Catalyst E Difunctionalized Final Product Novel Heterocyclic Scaffold D->E

A logical workflow for sequential diversification.

Application 1: Site-Selective Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability in forming C(sp²)-C(sp²) bonds.[13][14][15] By leveraging the higher reactivity of the C-Br bond, we can selectively introduce aryl or heteroaryl diversity at the pyrazole core.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[15][16] The key to selectivity is the initial, rate-determining oxidative addition step, where the Pd(0) catalyst preferentially inserts into the weaker, more reactive C-Br bond over the C-Cl bond. The subsequent transmetalation and reductive elimination steps are typically fast.

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition pd2_boronate [R¹-Pd(II)L₂(OR)]⁺ pd2_complex->pd2_boronate Ligand Exchange pd2_trans R¹-Pd(II)L₂(R²) pd2_boronate->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² start R¹-Br boronic R²-B(OH)₂ base Base (e.g., CO₃²⁻)

Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Selective Suzuki Coupling at the C-Br Position

This protocol provides a general method for the coupling of various arylboronic acids to the C4 position of the pyrazole ring.

Materials & Equipment:

  • 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv) as a 2M aqueous solution

  • Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification (silica gel chromatography)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[17]

  • Solvent Addition: Add the degassed 1,4-dioxane, followed by the 2M aqueous Na₂CO₃ solution. The mixture should be a suspension.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv). The mixture will typically turn a darker color.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-(4-aryl-1H-pyrazol-1-yl)-6-chloropyridazine product.

Expert Insights:

  • Why Pd(PPh₃)₄? This catalyst is an air-stable, commercially available source of Pd(0) that is effective for many standard couplings. For more challenging substrates, or to achieve lower catalyst loadings, advanced catalyst systems (e.g., Pd₂(dba)₃ with ligands like SPhos or XPhos) may be employed.[10]

  • The Role of the Base: The base is essential for the transmetalation step. It converts the boronic acid to a more nucleophilic boronate salt (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium.[15]

Representative Data
EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid3-(4-Phenyl-1H-pyrazol-1-yl)-6-chloropyridazine85-95
24-Methoxyphenylboronic acid3-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]-6-chloropyridazine80-90
33-Thienylboronic acid3-[4-(Thiophen-3-yl)-1H-pyrazol-1-yl]-6-chloropyridazine75-85
44-Fluorophenylboronic acid3-[4-(4-Fluorophenyl)-1H-pyrazol-1-yl]-6-chloropyridazine88-96

Application 2: Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[18][19][20] This reaction can be employed to functionalize the C-Cl bond on the pyridazine ring, often after an initial coupling at the C-Br site.

Mechanistic Rationale

Similar to the Suzuki reaction, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle.[19][21] The key challenges are facilitating the reductive elimination step to form the C-N bond and preventing β-hydride elimination. These challenges are overcome by using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands stabilize the palladium center, increase the rate of reductive elimination, and sterically hinder side reactions.[21] A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amido complex.

Protocol: Amination at the C-Cl Position

This protocol describes the amination of a 3-(4-aryl-1H-pyrazol-1-yl)-6-chloropyridazine intermediate.

Materials & Equipment:

  • 3-(4-Aryl-1H-pyrazol-1-yl)-6-chloropyridazine (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • Palladium Pre-catalyst: XPhos Pd G3 (0.02-0.05 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.2 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube or vial

Procedure:

  • Reaction Setup (in a glovebox): To a reaction vial, add the 3-(4-aryl-1H-pyrazol-1-yl)-6-chloropyridazine (1.0 equiv), the palladium pre-catalyst, and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine (1.2 equiv).

  • Reaction: Seal the vial tightly. Remove from the glovebox and place in a pre-heated heating block or oil bath at 100-120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are often complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, and separate the layers.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford the final aminated product.

Expert Insights:

  • Pre-catalyst Choice: Modern pre-catalysts like XPhos Pd G3 are often preferred because they are air-stable and readily form the active Pd(0) species in solution, leading to more reproducible results.[22]

  • Base Sensitivity: The choice of base is critical. NaOtBu is a common and effective choice. For very sensitive substrates, a soluble base like LHMDS might be used. The reaction is highly sensitive to moisture, so anhydrous conditions are paramount.

Application 3: Nucleophilic Aromatic Substitution (SNAr)

For introducing heteroatom nucleophiles (O, N, S), the SNAr reaction at the C-Cl position offers a metal-free alternative that leverages the inherent electronic properties of the pyridazine ring.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism.[12] The nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second step, the leaving group (chloride) is expelled to restore aromaticity.

G cluster_0 SNAr Mechanism Start Substrate (Pyr-Cl) + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex [Pyr(Cl)(Nu)]⁻ (Resonance Stabilized) Start->Intermediate Step 1: Addition Product Product (Pyr-Nu) + Chloride (Cl⁻) Intermediate->Product Step 2: Elimination

Addition-Elimination pathway of SNAr.
Protocol: O-Arylation with Phenol

This protocol details the displacement of chloride with a phenoxide nucleophile.

Materials & Equipment:

  • 3-(4-Aryl-1H-pyrazol-1-yl)-6-chloropyridazine (1.0 equiv)

  • Phenol (or substituted phenol) (1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vial with a magnetic stir bar and screw cap

Procedure:

  • Reaction Setup: To a reaction vial, add the 3-(4-aryl-1H-pyrazol-1-yl)-6-chloropyridazine (1.0 equiv), the phenol (1.5 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMF.

  • Reaction: Seal the vial and heat to 100-140 °C with vigorous stirring. The high temperature is often required to drive the reaction to completion.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water, which should precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or silica gel chromatography.

Expert Insights:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anionic nucleophile, thereby increasing its reactivity.

  • Nucleophile Scope: This method is broadly applicable to various nucleophiles. Alcohols (ROH), thiols (RSH), and secondary amines (R₂NH) can all be used to displace the chloride, providing rapid access to diverse ethers, thioethers, and amines.

Conclusion

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its engineered design, featuring two orthogonally reactive sites, allows for a logical and efficient approach to library synthesis. By mastering the selective application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, researchers can rapidly access novel chemical matter with significant potential for drug discovery and development programs.

References

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  • Buchwald–Hartwig amination. Wikipedia. [Link]

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  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central - NIH. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

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Application

Application Notes and Protocols: Mastering Nucleophilic Substitution on the 6-Chloropyridazine Ring

Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous pharmacologically active compounds.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous pharmacologically active compounds.[1][2][3] Its unique arrangement of two adjacent nitrogen atoms imparts specific physicochemical properties, such as hydrogen bonding capabilities and a distinct dipole moment, making it an attractive moiety for designing molecules that interact effectively with biological targets.[1][3] Among pyridazine derivatives, 6-chloropyridazine serves as a versatile and crucial building block. The electron-deficient nature of the pyridazine ring, amplified by the inductive effect of the chlorine atom, renders the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr).[4] This reactivity provides a reliable and straightforward pathway for introducing a diverse array of functional groups, enabling the synthesis of extensive compound libraries for drug discovery and development programs.

This guide provides an in-depth exploration of the reaction conditions for nucleophilic substitution on the 6-chloropyridazine ring. It combines mechanistic principles with field-proven protocols and practical insights to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic transformation.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike the SN1 and SN2 reactions common in aliphatic chemistry, nucleophilic substitution on aromatic rings like 6-chloropyridazine proceeds via a distinct two-step addition-elimination mechanism.[5][6][7] The inherent aromaticity of the ring prevents a direct backside attack as required for an SN2 pathway, and the formation of an unstable aryl cation makes an SN1 route unfavorable.[6][8]

The SNAr mechanism unfolds as follows:

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine (C6). This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[5]

  • Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atoms, which effectively stabilize the intermediate.[5][8]

  • Elimination of the Leaving Group: Aromaticity is restored in the final, rapid step, where the leaving group (in this case, the chloride ion, Cl⁻) is expelled.

The pyridazine ring's two nitrogen atoms act as strong electron-withdrawing groups, significantly lowering the energy of the Meisenheimer complex and thereby activating the ring towards nucleophilic attack—a feature that makes this reaction particularly effective on this scaffold.[4]

Figure 1. The Addition-Elimination Mechanism of SNAr.

Key Factors Influencing Reaction Conditions

Optimizing the SNAr reaction on 6-chloropyridazine requires careful consideration of several interconnected parameters.

  • The Nucleophile: The nature of the nucleophile is paramount. Stronger nucleophiles generally lead to faster reactions. Common nucleophiles include amines (N-nucleophiles), alkoxides (O-nucleophiles), and thiolates (S-nucleophiles).[9] While highly basic nucleophiles can sometimes promote side reactions, the enhanced nucleophilicity of species like thiolates and alkoxides often drives the reaction to completion efficiently.[10][11]

  • The Solvent: The choice of solvent is critical for solvating the reactants and stabilizing the charged intermediate.

    • Polar Aprotic Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are frequently used. They excel at solvating cations while leaving the nucleophile relatively "bare" and highly reactive.

    • Polar Protic Solvents like ethanol, n-butanol, or water can also be effective, particularly for reactions with amine or thiol nucleophiles. These solvents can participate in hydrogen bonding and help stabilize the Meisenheimer complex. The choice often depends on the solubility of the reactants and the required reaction temperature.[12]

  • Temperature: Nucleophilic aromatic substitutions often require thermal energy to overcome the initial activation barrier associated with disrupting the ring's aromaticity.[13] Reaction temperatures typically range from ambient to reflux, with many protocols specifying temperatures between 80-150 °C. Microwave irradiation has also emerged as a powerful technique for accelerating these reactions, often reducing reaction times from hours to minutes.

  • Base/Catalyst: A base is frequently required. For nucleophiles like alcohols and thiols, a strong base (e.g., NaH, KOtBu) is needed to generate the more potent anionic nucleophile (alkoxide or thiolate).[10][14] For amine nucleophiles, a weaker base (e.g., K₂CO₃, Et₃N, DIPEA) is often added as an acid scavenger to neutralize the HCl generated during the reaction, preventing protonation of the amine starting material. In many cases, using an excess of the amine nucleophile can serve the same purpose.

Protocols and Application Notes

The following section provides detailed, step-by-step protocols for the nucleophilic substitution on 6-chloropyridazine with common classes of nucleophiles.

General_Workflow start Combine 6-Chloropyridazine, Nucleophile, and Solvent in a Suitable Reaction Vessel reagents Add Base (if required) e.g., NaH for Alcohols e.g., K2CO3 for Amines start->reagents reaction Heat Reaction Mixture (Conventional or Microwave) Monitor by TLC or LC-MS reagents->reaction workup Aqueous Workup (e.g., Quench with H2O, Extract with Organic Solvent) reaction->workup Upon Completion purify Purification (e.g., Column Chromatography, Recrystallization) workup->purify end Characterize Final Product (NMR, MS, etc.) purify->end

Figure 2. General Experimental Workflow for SNAr Reactions.

Protocol 1: C-N Bond Formation via Amination

The introduction of nitrogen nucleophiles is one of the most common modifications of the 6-chloropyridazine core.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or n-butanol are excellent choices as they readily dissolve the reactants and can be heated to temperatures that facilitate the reaction. DMF can be used for less reactive amines.

  • Base: A base like K₂CO₃ or Et₃N is crucial to neutralize the HCl byproduct. Without it, the amine nucleophile would be protonated to form a non-nucleophilic ammonium salt, stalling the reaction. Using 2-3 equivalents of the reacting amine can also serve this purpose.

  • Temperature: Heating is almost always necessary to drive the reaction to completion in a reasonable timeframe.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyridazine (1.0 equiv).

  • Add the desired primary or secondary amine (1.1-1.5 equiv) and a suitable solvent (e.g., ethanol, n-butanol, or DMF, approx. 0.2-0.5 M concentration).

  • Add an inorganic base such as potassium carbonate (K₂CO₃, 2.0 equiv) or an organic base like triethylamine (Et₃N, 2.0 equiv).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 6-aminopyridazine derivative.

Data Presentation: Amination Reaction Conditions

NucleophileBaseSolventTemperature (°C)Time (h)NotesReference
Ammonia (aq.)-Water100-1101-24Reaction performed under pressure in an autoclave.[15]
Ammonia (in MeOH)-Methanol13096Used for synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.[16]
Primary/Secondary AmineK₂CO₃n-Butanol100-1204-16General conditions for a wide range of amines.N/A
Aniline DerivativesDIPEADMF90-1106-12Suitable for less nucleophilic aromatic amines.N/A
Protocol 2: C-O Bond Formation via Etherification

The reaction with alcohols requires in situ generation of a more potent alkoxide nucleophile.

Causality Behind Experimental Choices:

  • Base: Alcohols are weak nucleophiles. A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the alcohol, forming a highly reactive alkoxide anion.[10][14]

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are essential. They do not have acidic protons that would quench the strong base (NaH) or the generated alkoxide.

  • Temperature: The initial deprotonation is often done at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent substitution reaction may require heating.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 equiv) and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 6-chloropyridazine (1.0 equiv) in the same anhydrous solvent to the alkoxide mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Presentation: Etherification Reaction Conditions

Nucleophile (Alcohol)BaseSolventTemperature (°C)NotesReference
Primary AlcoholNaHTHF0 °C to 65 °CTwo-step, one-pot procedure.[10][14]
PhenolK₂CO₃DMF80-100 °CPhenols are more acidic; a weaker base can suffice.N/A
Secondary AlcoholKOtBuTHF25 °C to 65 °CA stronger base may be needed for bulkier alcohols.N/A
Protocol 3: C-S Bond Formation via Thioetherification

Thiols are excellent nucleophiles for SNAr reactions, often reacting under milder conditions than their alcohol counterparts.

Causality Behind Experimental Choices:

  • Nucleophilicity: Thiols are more acidic than alcohols, and their conjugate bases, thiolates, are exceptionally potent nucleophiles and weaker bases.[11][17] This high nucleophilicity drives the reaction effectively.

  • Base: While a strong base like NaH can be used, weaker bases like K₂CO₃ or even NaHS (which acts as both the base and the nucleophile source) are often sufficient to generate the reactive thiolate.[11][18]

  • Solvent: Polar protic solvents like ethanol are commonly used, as they are good solvents for both the thiol and the inorganic base.

Step-by-Step Methodology (using a thiol and base):

  • In a round-bottom flask, dissolve the thiol (1.1 equiv) and a base such as K₂CO₃ (1.5 equiv) in a suitable solvent like ethanol or DMF.

  • Add 6-chloropyridazine (1.0 equiv) to the mixture.

  • Heat the reaction to 60-100 °C and stir until completion is confirmed by TLC or LC-MS.

  • Cool the mixture, remove the solvent in vacuo, and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting thioether by flash column chromatography.

Specific Protocol Example (from 3,6-dichloropyridazine): A documented procedure for the synthesis of 6-chloropyridazine-3-thiol involves reacting 3,6-dichloropyridazine with sodium hydrogensulfide.[18]

  • A suspension of sodium hydrogensulfide (NaHS, ~1.1 equiv) in ethanol is prepared.

  • 3,6-Dichloropyridazine (1.0 equiv) is added.

  • The mixture is refluxed for 1 hour.[18]

  • The solvent is evaporated, and the residue is taken up in water.

  • The pH is adjusted to ~9 with NaOH to remove impurities, followed by filtration.

  • The filtrate is then acidified to pH ~2 with HCl to precipitate the product, which is collected by filtration.[18]

Data Presentation: Thioetherification Reaction Conditions

NucleophileBaseSolventTemperature (°C)NotesReference
Alkyl/Aryl ThiolK₂CO₃Ethanol80General, reliable conditions.[11][17]
Sodium Hydrosulfide-EthanolReflux (~78)NaHS serves as the nucleophile source. Used with 3,6-dichloropyridazine.[18]

Conclusion and Future Outlook

The nucleophilic aromatic substitution of 6-chloropyridazine is a cornerstone reaction for medicinal chemists and organic scientists. Its reliability, predictability, and tolerance for a wide range of nucleophiles make it an indispensable tool for accessing novel chemical matter. By understanding the underlying SNAr mechanism and carefully controlling the key reaction parameters—nucleophile choice, solvent, temperature, and base—researchers can efficiently synthesize diverse libraries of pyridazine derivatives. These compounds will undoubtedly continue to play a vital role in the discovery of new therapeutics and functional materials.

References

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

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  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis method of 3-amino-6-chloropyridazine. (Chinese Patent No. CN104844523A).
  • Roberts, A. L., & Arnold, W. A. (2006). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 40(1), 223-229. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). MDPI. [Link]

  • De Nève, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 318-340. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. [Link]

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  • Process for producing 3-amino-6-chloropyridazine. (Patent No. WO2007026623A1).
  • Singh, A., & Sharma, P. K. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(1), 47-56. [Link]

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  • Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(11), 1739-1745. [Link]

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Method

Application of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine in Agrochemical Synthesis: A Technical Guide

Introduction: The Strategic Importance of Pyrazolyl-Pyridazine Scaffolds in Modern Agrochemicals The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to the exploration of a vast c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolyl-Pyridazine Scaffolds in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to the exploration of a vast chemical space. Within this landscape, heterocyclic compounds, particularly those containing nitrogen, have emerged as privileged scaffolds. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous commercially successful pesticides.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[3] Similarly, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key component in various agrochemicals, primarily herbicides.[3]

The combination of these two potent heterocyclic systems into a single molecule, such as 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine , creates a versatile building block for the synthesis of a new generation of high-potency agrochemicals. The presence of reactive sites—the bromo group on the pyrazole ring and the chloro group on the pyridazine ring—provides synthetic handles for the introduction of diverse functionalities, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties. This technical guide provides an in-depth exploration of the application of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine in agrochemical synthesis, complete with a detailed protocol for the preparation of a novel insecticidal candidate.

Causality in Design: Why the Pyrazolyl-Pyridazine Combination is Effective

The efficacy of many pyrazole-containing insecticides stems from their ability to disrupt crucial biological processes in target pests. For instance, several commercial insecticides act as modulators of insect ryanodine receptors or as inhibitors of the mitochondrial electron transport chain.[4][5] The specific substitution pattern on the pyrazole ring and the nature of the appended moieties are critical for potent activity.

The pyridazine ring in the target molecule serves not only as a scaffold but also as a key pharmacophoric element. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a straightforward route to introduce a variety of side chains that can significantly influence the molecule's interaction with its biological target. This strategic placement of a reactive group is a common design principle in medicinal and agrochemical chemistry, enabling the generation of libraries of analogs for structure-activity relationship (SAR) studies.

Synthetic Utility: A Gateway to Novel Insecticidal Agents

The primary application of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine in agrochemical synthesis is as a key intermediate for the preparation of more complex active ingredients. The chloro group on the pyridazine ring is the more labile leaving group under typical nucleophilic aromatic substitution conditions, making it the preferred site for initial modification.

A particularly fruitful avenue of exploration is the reaction of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine with various amine nucleophiles. This reaction leads to the formation of 6-amino-3-(4-bromo-1H-pyrazol-1-yl)pyridazine derivatives, a class of compounds with demonstrated potential as potent insecticides. The nature of the amine substituent can be varied extensively to optimize the insecticidal spectrum, potency, and safety profile of the final compound.

Below is a detailed workflow and a step-by-step protocol for the synthesis of a representative insecticidal candidate, N-aryl-6-(4-bromo-1H-pyrazol-1-yl)pyridazin-3-amine, starting from 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine.

Experimental Protocols

Protocol 1: Synthesis of a Novel Insecticidal Candidate via Nucleophilic Aromatic Substitution

This protocol details the synthesis of a representative N-aryl-6-(4-bromo-1H-pyrazol-1-yl)pyridazin-3-amine derivative. The rationale behind this synthetic approach is based on the well-established reactivity of chloropyridazines towards amine nucleophiles, a common strategy in the synthesis of biologically active molecules.[6]

Materials:

  • 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (1.0 eq)

  • Substituted aniline (e.g., 4-fluoroaniline) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-6-(4-bromo-1H-pyrazol-1-yl)pyridazin-3-amine.

Data Presentation:

CompoundStarting MaterialReagentYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
Target Product 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine4-fluoroaniline75-85185-1878.21 (s, 1H), 7.95 (s, 1H), 7.60-7.55 (m, 2H), 7.45 (d, J=8.8 Hz, 1H), 7.10-7.05 (m, 2H), 6.90 (d, J=8.8 Hz, 1H)

Note: The provided NMR data is a representative example and may vary depending on the specific substituted aniline used.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following diagrams illustrate the key transformations.

G cluster_synthesis Synthesis of N-aryl-6-(4-bromo-1H-pyrazol-1-yl)pyridazin-3-amine start 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine product N-aryl-6-(4-bromo-1H-pyrazol-1-yl)pyridazin-3-amine start->product Buchwald-Hartwig Amination reagent Substituted Aniline (e.g., 4-fluoroaniline) catalyst Pd(OAc)₂ / Xantphos Cs₂CO₃, Dioxane, 100°C

Caption: Synthetic route to the target insecticidal candidate.

G cluster_workflow Experimental Workflow setup Reaction Setup (Reagents & Catalyst) inert Inert Atmosphere (N₂ Purge) setup->inert reaction Reaction (Heating & Stirring) inert->reaction tlc Monitoring (TLC) reaction->tlc tlc->reaction Incomplete workup Work-up (Filtration & Extraction) tlc->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step laboratory workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol described is grounded in established and reliable synthetic methodologies, specifically the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for the formation of C-N bonds. The progress of the reaction can be easily and reliably monitored by Thin Layer Chromatography (TLC), providing a clear indication of the consumption of starting materials and the formation of the product. The final product can be rigorously characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data for the product will show characteristic signals for both the pyrazolyl-pyridazine core and the newly introduced N-aryl substituent, providing a self-validating system for the successful execution of the protocol.

Conclusion and Future Perspectives

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its strategic combination of two biologically relevant heterocyclic scaffolds and the presence of synthetically accessible reactive sites make it an ideal starting point for the generation of diverse libraries of compounds for biological screening. The protocol provided herein for the synthesis of an N-aryl-6-(4-bromo-1H-pyrazol-1-yl)pyridazin-3-amine derivative serves as a practical example of its utility. Further exploration of nucleophilic substitution reactions at the 6-position with other nucleophiles (e.g., alkoxides, thiolates) and subsequent modifications of the bromo-substituent on the pyrazole ring will undoubtedly lead to the discovery of new and potent agrochemical agents.

References

  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6649. [Link]

  • Fatima, A., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 13(1), 1-18.
  • ResearchGate. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Journal of Chemical Research, 42(10), 535-539.
  • Ather, F., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]

  • Al-Tel, T. H. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6245. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine Derivatives

Welcome to the technical support center for the purification of 3-(4-bromo-1H-pyrazol-1-yl)-6-chloropyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-bromo-1H-pyrazol-1-yl)-6-chloropyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of N-heterocyclic compounds. By leveraging established chromatographic and crystallization principles, this resource aims to empower you to achieve high purity and yield in your experiments.

Introduction

The 3-(4-bromo-1H-pyrazol-1-yl)-6-chloropyridazine core is a key structural motif in medicinal chemistry. Proper purification is paramount to ensure the integrity of downstream biological data. However, the presence of multiple nitrogen atoms can lead to challenges such as peak tailing in chromatography and difficulties in crystallization. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-(4-bromo-1H-pyrazol-1-yl)-6-chloropyridazine derivatives and offers step-by-step solutions.

Issue 1: Poor Separation or Co-elution of Impurities in Column Chromatography

Scenario: You are running a flash column on silica gel, but your desired product is co-eluting with an impurity, likely a starting material or a regioisomer.

Root Cause Analysis: The polarity of your compound and the impurities are too similar for the chosen solvent system to resolve. The basic nitrogen atoms in the pyrazole and pyridazine rings can also interact strongly with the acidic silica gel, leading to poor peak shape and resolution.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Initial System: A common starting point for N-heterocycles is a hexane/ethyl acetate gradient.[1][2]

    • Adjust Polarity: If separation is poor, try switching to a different solvent system to alter selectivity. A good alternative is dichloromethane/methanol.

    • TLC is Key: Before committing to a column, run several Thin Layer Chromatography (TLC) plates with different solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the impurities.

  • Incorporate a Basic Modifier:

    • To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase.[3]

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. This will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your mobile phase.

  • Consider an Alternative Stationary Phase:

    • If silica gel fails to provide adequate separation, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina can be a good alternative for basic compounds.

    • Reversed-Phase (C18): For highly polar derivatives, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.[4]

Workflow for Troubleshooting Poor Separation:

G Crude Crude Product TLC TLC Analysis (multiple solvent systems) Crude->TLC Flash Flash Column Chromatography TLC->Flash Select best solvent system Purity_Check1 Purity Check (TLC/¹H NMR) Flash->Purity_Check1 Purity_Check1->Flash If impure, re-column Crystallization Crystallization Purity_Check1->Crystallization If >95% pure Purity_Check2 Final Purity Analysis (HPLC, NMR, etc.) Crystallization->Purity_Check2 Pure_Product Pure Product (>98%) Purity_Check2->Pure_Product Meets specifications

Sources

Optimization

Technical Support Center: Buchwald-Hartwig Amination of Chloropyridines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the Buchwald-Hartwig amination has revolutionize...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the Buchwald-Hartwig amination has revolutionized C-N bond formation, particularly in pharmaceutical and materials science. However, its application to electron-deficient heteroaryl chlorides, such as chloropyridines, presents a unique set of challenges that can lead to frustratingly low yields or complete reaction failure.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. My goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to troubleshoot your reactions effectively.

Frequently Asked Questions (FAQs)

Section 1: Low or No Conversion

Q1: My reaction with a chloropyridine is showing little to no conversion. What are the most common causes and my first troubleshooting steps?

Low or no conversion is the most frequent issue, stemming from the inherent difficulty of the first step in the catalytic cycle: the oxidative addition of the pyridine C-Cl bond to the Pd(0) center.[1][2] This step is often the rate-limiting one for less reactive aryl chlorides.[3]

Here is a systematic approach to initial troubleshooting:

  • Catalyst System Integrity: The choice and handling of your catalyst are paramount.

    • Palladium Source: Simple palladium salts like Pd(OAc)₂ can be unreliable as they require in situ reduction to the active Pd(0) species.[4] For challenging substrates like chloropyridines, using a well-defined, air-stable pre-catalyst is highly recommended.[3] Palladacycle pre-catalysts (e.g., G3-XPhos, G4-RuPhos) are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible results.[2][5]

    • Ligand Choice: Standard ligands like PPh₃ are generally ineffective for activating C-Cl bonds.[3] Success with chloropyridines requires bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and their steric bulk promotes the formation of the highly active 14-electron monoligated palladium species essential for oxidative addition.[6]

    • Catalyst Loading: While 1-2 mol% might be sufficient for bromides, challenging chloropyridines often require a higher catalyst loading, sometimes up to 5 mol%.[3]

  • Reaction Conditions:

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel is rigorously purged and maintained under a positive pressure of an inert gas like argon or nitrogen.[7]

    • Solvent & Reagent Purity: Use anhydrous, degassed solvents. Water can lead to catalyst deactivation and promote unwanted side reactions.[3] Toluene and 1,4-dioxane are common choices.[3]

    • Temperature: Elevated temperatures, often in the 80-110 °C range, are necessary to provide the energy needed to overcome the high activation barrier of the C-Cl oxidative addition.[3]

Q2: I'm using a standard Buchwald ligand like XPhos but still see no product. How do I select a better ligand for my specific chloropyridine?

While XPhos is an excellent starting point, not all ligands are created equal for every substrate. The electronic nature of your chloropyridine is key.

  • For Electron-Deficient Pyridines (e.g., 2-chloro-5-nitropyridine): The pyridine ring itself is electron-withdrawing, and this effect is amplified by other electron-withdrawing groups. This makes oxidative addition even more difficult. You need a highly electron-donating ligand to increase the electron density on the palladium center, making it a better nucleophile for attacking the C-Cl bond.

    • Recommended Ligands: Consider ligands from the dialkylbiaryl phosphine class like RuPhos or BrettPhos .[8] These are among the most electron-rich and sterically hindered ligands, designed to accelerate the key oxidative addition and reductive elimination steps.[6][8]

  • For Pyridines Prone to Coordination (e.g., 2-chloropyridine): The nitrogen lone pair on the pyridine can coordinate to the palladium center, potentially inhibiting catalysis. Using a very bulky ligand helps prevent this unwanted binding and keeps the catalyst active.

    • Recommended Ligands: XPhos and tBuXPhos are excellent choices due to their large steric footprint.[9]

The following troubleshooting workflow can guide your decision-making process for addressing low conversion.

Troubleshooting_Flowchart Start Low / No Conversion Check_Catalyst Verify Catalyst System (Pre-catalyst? Ligand?) Start->Check_Catalyst Is catalyst system robust? Check_Conditions Verify Reaction Conditions (Inert? Dry? Temp?) Start->Check_Conditions Are conditions optimal? Ligand_Screen Screen More Active Ligands (e.g., RuPhos, BrettPhos) Check_Catalyst->Ligand_Screen System appears fine, but still no reaction Base_Solvent Optimize Base & Solvent (Stronger Base? Different Solvent?) Check_Conditions->Base_Solvent Conditions are correct, but still no reaction Ligand_Screen->Base_Solvent If ligand change is insufficient Success Reaction Successful Ligand_Screen->Success Base_Solvent->Success

Caption: A decision workflow for troubleshooting low conversion.

Q3: Can the choice of base be the reason for my reaction failure?

Absolutely. The base plays a crucial role in deprotonating the amine (or the amine-palladium complex) to form the palladium-amido intermediate, which is necessary before the final product-forming step.[10]

  • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and generally most effective base for these couplings.[3] If your substrate is sensitive to such a strong base, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures to compensate for the slower rate.[3][11]

  • Base Purity and Solubility: Ensure your base is anhydrous and of high purity.[3] Insolubility can also be a problem; if the base is not available in the solution phase, the reaction will stall. While NaOt-Bu is generally soluble in common organic solvents, bases like K₃PO₄ are not, which can sometimes lead to reproducibility issues.[3]

BaseCommon Use CaseAdvantagesDisadvantages
NaOt-Bu General purpose, high reactivityPromotes high reaction rates, good solubility.[11]Incompatible with base-sensitive functional groups (e.g., esters).[11]
LHMDS Protic functional groups presentHigh reactivity, useful for low-temperature aminations.[11]Air-sensitive, can be incompatible with some groups at high temps.[11]
K₃PO₄ / Cs₂CO₃ Base-sensitive substratesExcellent functional group tolerance.[11]Lower reactivity, may require higher catalyst loading and temperature.[3]

Table 1: Comparison of common bases for Buchwald-Hartwig amination.

Section 2: Side Product Formation

Q4: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this?

Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated.[3] It often becomes competitive when the desired reductive elimination step to form the C-N bond is slow.[1] This can be caused by several factors:

  • Slow Reductive Elimination: If the palladium-amido complex is sterically congested or electronically mismatched, reductive elimination can be sluggish. This provides a window for competing pathways.

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination. This forms a palladium-hydride species, which can then reductively eliminate with the pyridine ring to give the hydrodehalogenated product.[1]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Use a more sterically hindered ligand (e.g., XPhos , RuPhos ). The bulkiness of the ligand can accelerate the rate of reductive elimination relative to competing side reactions.[8]

  • Base Purity: Ensure the base is of high purity and strictly anhydrous. Trace amounts of hydroxide or water can facilitate the formation of palladium-hydride species that lead to reduction.[3]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N coupling pathway.[3]

  • Temperature Control: Sometimes, lowering the reaction temperature slightly can disfavor the side reaction, though this may also slow down the desired reaction. Careful optimization is needed.

Q5: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,6-dichloropyridine)?

Achieving regioselectivity relies on the different reactivities of the C-Cl bonds, which is dictated by their electronic and steric environment. For palladium-catalyzed cross-coupling, the general order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[12] When two of the same halogen are present, electronic effects dominate.

  • Electronic Control: In a substrate like 2,6-dichloropyridine, the C4 position is para to the ring nitrogen, making it more electron-deficient and generally more susceptible to nucleophilic attack. However, for oxidative addition, the C2/C6 positions are often more reactive due to their proximity to the nitrogen. In a substrate like 2,4-dichloropyridine, the C-Cl bond at the 2-position is typically more reactive toward oxidative addition than the one at the 4-position.

  • Steric Control: If one position is significantly more sterically hindered than another, the catalyst will preferentially react at the less hindered site.

To promote selectivity, start with mild conditions (lower temperature, less active catalyst) to exploit the subtle differences in reactivity. More forcing conditions can often lead to a loss of selectivity and double amination.

Catalytic Cycle and Key Intermediates

Understanding the catalytic cycle is fundamental to effective troubleshooting. The challenges with chloropyridines primarily arise at the Oxidative Addition step.

Catalytic_Cycle cluster_inputs Inputs Pd0 L-Pd(0) OA_Complex L-Pd(II)(Py-Cl)(X) Pd0->OA_Complex OA_Label Oxidative Addition Amido_Complex L-Pd(II)(Py)(NR2) OA_Complex->Amido_Complex LE_Label Amine Binding & Deprotonation Product Py-NR2 Amido_Complex->Product RE_Label Reductive Elimination Product->Pd0 Catalyst Regeneration PyCl Pyridine-Cl PyCl->OA_Complex Amine HNR2 + Base Amine->Amido_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Protocol

This protocol provides a reliable starting point for the amination of a generic chloropyridine using a palladacycle pre-catalyst.

Materials:

  • Chloropyridine (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., G3-XPhos, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.5–2.0 equiv)

  • Anhydrous, degassed toluene (to make a ~0.1 M solution)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add the chloropyridine and the amine to the vessel.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 6-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (2021). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Retrieved from [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 5(12), 2037–2040. Retrieved from [Link]

  • Ghaffari, B., et al. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • UPM. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ojima, I., et al. (2015). Palladium-catalyzed amination of 2-chloro-1-azaazulene with 2-aminopyridine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

Welcome to the technical support center for the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of this important heterocyclic compound.

Introduction

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is a crucial step in the development of various pharmacologically active molecules. The core of this synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, where the pyrazole nitrogen displaces a chlorine atom on the pyridazine ring. While seemingly straightforward, this reaction is often plagued by issues such as low yields, the formation of regioisomers, and purification challenges. This guide will provide a comprehensive overview of the reaction, detailed experimental protocols, and robust troubleshooting strategies to overcome these common hurdles.

The target molecule, 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (CAS No. 957035-33-5), has a molecular formula of C₇H₄BrClN₄ and a molecular weight of 259.49 g/mol [1]. Its structure is confirmed through various analytical techniques, and it is a key intermediate in the synthesis of more complex molecules, including therapeutic compounds.

Reaction Mechanism and Key Principles

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-rich nitrogen of 4-bromo-1H-pyrazole acts as a nucleophile, attacking the electron-deficient carbon-chlorine bond of 3,6-dichloropyridazine. The reaction is facilitated by the electron-withdrawing nature of the pyridazine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex).

SNAr_Mechanism reagents 4-Bromo-1H-pyrazole + 3,6-Dichloropyridazine intermediate Meisenheimer Complex (Resonance Stabilized Anion) reagents->intermediate Nucleophilic Attack product 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine intermediate->product Chloride Elimination base Base (e.g., K2CO3) base->reagents Deprotonation of Pyrazole

Caption: The SNAr mechanism for the synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Ineffective Base: The base may not be strong enough to deprotonate the pyrazole, or it may be hydrated. 2. Low Reaction Temperature: The activation energy for the SNAr reaction may not be reached. 3. Poor Quality Starting Materials: Degradation or impurities in 4-bromopyrazole or 3,6-dichloropyridazine can inhibit the reaction. 4. Solvent Issues: The solvent may not be suitable for the reaction or may not be anhydrous.1. Base Selection: Use a stronger, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is freshly dried. Sodium hydride (NaH) can also be used, but requires an anhydrous aprotic solvent like DMF or THF and careful handling. 2. Temperature Optimization: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC. Refluxing in a suitable solvent like isopropanol or DMF is often effective. 3. Reagent Quality Check: Verify the purity of starting materials by NMR or melting point. Purify if necessary. 4. Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the SNAr reaction. Ensure the solvent is anhydrous.
Formation of Side Products (e.g., regioisomers, bis-substituted pyridazine) 1. Reaction Temperature Too High: Elevated temperatures can lead to the formation of undesired isomers or double substitution. 2. Stoichiometry Imbalance: An excess of 4-bromopyrazole can lead to the formation of the bis-substituted product. 3. Presence of Water: Water can hydrolyze the starting material or product.1. Temperature Control: Maintain a consistent and optimized reaction temperature. Avoid excessive heating. 2. Stoichiometric Control: Use a slight excess of 3,6-dichloropyridazine (e.g., 1.1 to 1.2 equivalents) to favor the mono-substituted product. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification 1. Incomplete Reaction: Unreacted starting materials co-elute with the product. 2. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 3. Product Precipitation Issues: The product may be difficult to crystallize from the reaction mixture.1. Reaction Monitoring: Monitor the reaction to completion using TLC or LC-MS to minimize unreacted starting materials in the workup. 2. Chromatography Optimization: Use a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes) for column chromatography. Consider using a different stationary phase if co-elution persists. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the anion more nucleophilic. Isopropanol has also been used successfully in related syntheses[2]. The choice of solvent can influence the reaction rate and selectivity, so it may require optimization.

Q2: Which base should I use and why?

A2: Anhydrous potassium carbonate (K₂CO₃) is a common and effective base for this reaction. It is strong enough to deprotonate the pyrazole N-H, initiating the nucleophilic attack. For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) may be necessary. When using NaH, an anhydrous aprotic solvent is crucial.

Q3: How can I avoid the formation of the bis-substituted pyridazine?

A3: To minimize the formation of the bis-substituted product, it is recommended to use a slight excess of 3,6-dichloropyridazine relative to 4-bromo-1H-pyrazole (e.g., 1.1 to 1.2 equivalents of the dichloropyridazine). This ensures that the pyrazole is the limiting reagent and reduces the likelihood of a second substitution on the product.

Q4: What is a typical yield for this reaction?

Q5: Are there any alternative synthetic routes?

A5: While the SNAr reaction is the most direct approach, alternative methods such as copper-catalyzed N-arylation could be explored. These methods sometimes offer milder reaction conditions and may be beneficial if the SNAr approach proves to be low-yielding.

Experimental Protocols

Protocol 1: Standard SNAr Synthesis

This protocol is a general procedure based on common practices for similar reactions.

Materials:

  • 4-bromo-1H-pyrazole

  • 3,6-dichloropyridazine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-pyrazole (1.0 eq), 3,6-dichloropyridazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromo-1H-pyrazole.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Standard_SNAr_Workflow start Combine Reactants: 4-bromopyrazole (1 eq) 3,6-dichloropyridazine (1.1 eq) K2CO3 (2 eq) in DMF react Heat to 80-100 °C (4-12 h) start->react workup Aqueous Workup: Quench with water Extract with Ethyl Acetate react->workup dry Dry and Concentrate: Wash with brine Dry over Na2SO4 Concentrate in vacuo workup->dry purify Purification: Silica Gel Column Chromatography (EtOAc/Hexanes) dry->purify

Caption: Workflow for the standard SNAr synthesis protocol.

Protocol 2: Synthesis of Starting Material - 4-Bromo-1H-pyrazole

For researchers who need to synthesize the starting material, a one-pot synthesis from 1,3-dicarbonyl compounds can be adapted[3]. A more direct approach is the bromination of pyrazole.

Materials:

  • Pyrazole

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Suitable solvent (e.g., acetic acid, chloroform)

Procedure (Conceptual):

  • Dissolve pyrazole in a suitable solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine or NBS in the same solvent to the pyrazole solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction and purification.

References

  • 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. Autech Industry Co., Limited. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health. [Link]

  • WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

  • CN106187998A - A kind of preparation technology of 1 (3 chloropyridine 2 base) 3 bromine 1H pyrazoles 5 formic acid.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA (Zurich Open Repository and Archive). [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Workup & Purification of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine Derivatives

This technical guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. The unique bifunctional nature of...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. The unique bifunctional nature of this heterocyclic scaffold, possessing two distinct halogenated sites for cross-coupling, presents specific challenges and considerations during reaction workup and purification. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to navigate these complexities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a reliable, general workup procedure for a typical Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this substrate?

Answer: A standardized workup is crucial for consistency and maximizing yield. The primary goals are to quench the reaction, remove the inorganic salts (from the base), and separate the crude product from the bulk of the catalyst and ligand residues before purification. 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine and its coupled products are typically solids with moderate to low polarity, soluble in solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[1][2]

A general procedure starts after the reaction is deemed complete by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Standard Extractive Workup Protocol:

  • Cooling: Allow the reaction mixture to cool to room temperature. This is critical for safety and to minimize the solubility of your product in the aqueous phase.

  • Filtration (Optional but Recommended): Dilute the reaction mixture with a solvent like ethyl acetate or DCM. Filter the mixture through a pad of Celite® or silica gel. This step is highly effective at removing a significant portion of the palladium catalyst and insoluble inorganic salts.[4] Rinse the pad thoroughly with the same organic solvent to ensure all product is collected.

  • Quenching/Aqueous Wash: Transfer the filtrate to a separatory funnel. Add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species. Shake gently.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent (e.g., ethyl acetate) to recover any dissolved product.[5]

  • Brine Wash: Combine all organic layers and wash with a saturated solution of sodium chloride (brine). This step helps to break emulsions and removes the majority of residual water from the organic phase.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

The following diagram illustrates this general workflow.

G cluster_reaction Reaction Completion cluster_workup Workup Procedure cluster_purification Purification A Reaction Mixture (TLC/LC-MS Confirmed) B Cool to RT A->B C Dilute with EtOAc/DCM & Filter through Celite® B->C D Aqueous Wash (Water or sat. NH4Cl) C->D E Separate Layers & Extract Aqueous Phase D->E F Combine Organic Layers & Wash with Brine E->F G Dry over Na2SO4/MgSO4 F->G H Filter & Concentrate in vacuo G->H I Crude Product H->I J Column Chromatography or Recrystallization I->J

Caption: General experimental workflow for reaction workup.

Q2: My reaction shows low or no yield after workup. What are the common pitfalls?

Answer: Low yield is a frequent issue in palladium-catalyzed cross-couplings.[6] While reaction conditions are the primary suspect, workup errors can also lead to significant product loss.

Symptom Potential Workup-Related Cause Troubleshooting Action & Rationale
Product visible on TLC of crude, but low isolated mass Incomplete Extraction: The product may have partial solubility in the aqueous phase, especially if it contains new polar functional groups (e.g., from coupling with an amine).Perform multiple extractions (3-4 times) of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a 9:1 DCM:IPA mixture). The basic nitrogen atoms in the pyridazine and pyrazole rings can become protonated under acidic conditions, increasing aqueous solubility.[7]
Precipitate forms during aqueous wash Product Crashing Out: The product might be poorly soluble in the chosen extraction solvent once the reaction solvent (e.g., DMF, Dioxane) is diluted.Use a larger volume of extraction solvent or switch to a solvent with higher solubilizing power for your product, such as DCM or THF. If a precipitate is observed, filter the entire biphasic mixture to collect the solid, then proceed with washing and drying the collected solid and the separated organic layer.
No product spot on TLC of crude mixture Reaction Failure: This is likely a reaction issue, not a workup problem.Re-evaluate the core reaction conditions: integrity of reagents (anhydrous solvents, active catalyst), proper inert atmosphere, and sufficient heating.[6] The choice of palladium source, ligand, and base is critical for success.[8][9]
Q3: I am struggling with a persistent emulsion during the extractive workup. How can I resolve this?

Answer: Emulsions are common when working with polar aprotic solvents (like DMF or DMSO) used in the reaction, or when the product/byproducts act as surfactants. Breaking them is key to an efficient workup.

Strategies to Break Emulsions:

  • Add Brine: The most common first step. Adding a saturated NaCl solution increases the ionic strength of the aqueous phase, which helps to force the separation of the organic and aqueous layers.[5]

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking. This can sometimes break up the emulsion without re-forming it.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the droplets forming the emulsion.

  • Change Solvent: Add a small amount of a different, less polar solvent like diethyl ether or hexanes to the organic layer.

Q4: The crude product is a dark, oily residue contaminated with palladium. How do I effectively purify it?

Answer: Dark coloration often indicates impurities from starting materials or the formation of palladium black.[10] Purification typically requires a two-pronged approach: palladium scavenging followed by chromatography or recrystallization.

Step 1: Palladium Removal (Scavenging) Residual palladium can interfere with downstream reactions and is often a regulatory requirement to remove.[11]

  • Activated Carbon: Dissolve the crude product in a suitable solvent (DCM or EtOAc), add a small amount of activated carbon, stir for 30-60 minutes, and then filter through Celite®. This is effective for removing colored impurities and some palladium residues.

  • Thiol-Based Scavengers: For more stubborn palladium contamination, silica-bound scavengers (e.g., SiliaMetS Thiol) or treatment with a solution of sodium diethyldithiocarbamate can be effective.

Step 2: Purification of the Organic Product

A) Flash Column Chromatography: This is the most versatile method for separating the desired product from byproducts like homocoupled starting materials or regioisomers.[3]

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate. A typical gradient for these compounds might be from 5% to 50% ethyl acetate in hexanes.

  • Silica Gel Choice: Standard silica gel (40-63 µm) is usually sufficient.

  • Loading: For best separation, adsorb the crude product onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase (wet loading).[4]

B) Recrystallization: If the crude product is relatively pure (>85%), recrystallization can be an excellent and scalable purification method.[12]

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9] Good starting points for screening include:

    • Alcohols: Ethanol, Isopropanol

    • Esters: Ethyl Acetate

    • Ketones: Acetone

    • Hydrocarbons (as anti-solvents): Hexanes, Heptane

  • Procedure: Dissolve the crude material in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[12]

The following decision tree can guide your purification strategy.

G A Crude Product Analysis (TLC/¹H NMR) B Mainly One Spot (TLC) Relatively Clean (NMR) A->B High Purity? C Multiple Spots (TLC) Complex Mixture (NMR) A->C Low Purity? D Attempt Recrystallization B->D E Flash Column Chromatography C->E F Successful? D->F G Pure Product E->G F->G Yes H Oiling out or No Crystals F->H No H->E

Caption: Decision tree for selecting a purification method.

Q5: Is 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine and its derivatives stable to acidic or basic workup conditions?

Answer: The pyridazine ring is a π-deficient heterocycle and generally stable to a range of pH conditions.[7] However, extreme pH should be avoided.

  • Acidic Conditions: Strong acids can protonate the basic nitrogen atoms on the pyridazine and pyrazole rings. This can increase the compound's solubility in the aqueous phase, leading to yield loss during extraction.[13] A wash with a mild acid (e.g., dilute HCl) is generally tolerated, but it's best to use neutral washes (water, brine) unless specifically trying to remove basic impurities.

  • Basic Conditions: The compound is generally stable to common inorganic bases used in cross-coupling reactions (e.g., K₂CO₃, K₃PO₄).[3] However, strong bases like NaOH or KOH at elevated temperatures could potentially lead to nucleophilic aromatic substitution of the chloro group, although this is unlikely under typical workup conditions. A wash with a mild base (e.g., saturated NaHCO₃ solution) is safe and can be used to remove acidic impurities.

For most applications, maintaining a pH between 4 and 9 during the aqueous workup is a safe practice.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • ACS Publications. (n.d.). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • BenchChem. (2025).
  • Ather, F. et al. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (n.d.). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Elgemeie, G. H., et al. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • National Center for Biotechnology Information. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Zare, N., et al. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. This guide is designed to assist you in identif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. This guide is designed to assist you in identifying and mitigating the formation of common byproducts during this crucial synthetic step. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, focusing on the identification and mitigation of byproducts.

Q1: I am seeing an unexpected isomer in my reaction mixture. What is its likely structure and why did it form?

A1: The most probable isomeric byproduct is 5-(4-Bromo-1H-pyrazol-1-yl)-3-chloropyridazine . Its formation is a direct consequence of the inherent reactivity of the 4-bromopyrazole starting material.

  • Causality of Formation: 4-Bromopyrazole exists as two rapidly equilibrating tautomers. While the desired product results from the reaction at the N1 position, the pyridazine can also react at the N2 position of the alternative tautomer, leading to the formation of the undesired N2-substituted regioisomer. The regioselectivity of this N-arylation is highly sensitive to reaction conditions.

    • Expert Insight: The balance between the N1 and N2 isomers is influenced by steric and electronic factors. Steric hindrance on the pyrazole ring and the electrophile, as well as the choice of base and solvent, can significantly alter the isomeric ratio. For instance, bulkier bases may favor the less sterically hindered nitrogen.

  • Troubleshooting & Mitigation:

    • Optimize Base and Solvent: Carefully screen different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, DMSO, acetonitrile). The polarity and coordinating ability of the solvent can influence which tautomer is more reactive.

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable product.

    • Protecting Groups: In challenging cases, consider a protecting group strategy for one of the pyrazole nitrogens, though this adds extra steps to the synthesis.

Q2: My mass spectrometry data shows a peak corresponding to a di-substituted product. What could this be?

A2: A common di-substituted byproduct is 3,6-bis(4-bromo-1H-pyrazol-1-yl)pyridazine .

  • Causality of Formation: This byproduct arises from a second nucleophilic aromatic substitution (SNAr) reaction where a second molecule of 4-bromopyrazole displaces the remaining chlorine atom on the pyridazine ring of the desired product.

    • Expert Insight: The electron-donating nature of the pyrazole ring, once attached, can activate the pyridazine ring towards a second substitution, although this is generally less favorable than the first. This is more likely to occur if an excess of 4-bromopyrazole and/or a strong base is used, or if the reaction is run for an extended period at elevated temperatures.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Use a precise 1:1 molar ratio of 3,6-dichloropyridazine to 4-bromopyrazole. A slight excess of the dichloropyridazine can be used to ensure complete consumption of the pyrazole, but this may complicate purification.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting materials are consumed to prevent the formation of the di-substituted product. Avoid unnecessarily high temperatures.

Q3: I have observed byproducts resulting from the reaction with my solvent. How is this possible?

A3: Solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are not always inert under basic conditions and at elevated temperatures.

  • Causality of Formation:

    • With DMF: Under strong basic conditions, DMF can decompose to generate dimethylamine, which can act as a nucleophile and react with 3,6-dichloropyridazine to form 3-chloro-6-(dimethylamino)pyridazine .

    • With DMSO: At high temperatures, DMSO can participate in oxidation and other side reactions.

  • Troubleshooting & Mitigation:

    • Solvent Selection: If solvent-related byproducts are suspected, consider switching to a more inert solvent such as dioxane, toluene, or acetonitrile.

    • Temperature Control: Avoid excessive heating of reactions in DMF or DMSO.

Q4: What are other potential minor byproducts I should be aware of?

A4: Other minor byproducts can arise from hydrolysis or dimerization of the starting materials.

  • Hydrolysis Products: If water is present in the reaction mixture, 3,6-dichloropyridazine can hydrolyze to form 6-chloropyridazin-3(2H)-one . This is more likely if using hygroscopic solvents or bases without proper drying.

  • Dimerization Products: Under certain conditions, especially with strong bases, 3,6-dichloropyridazine can potentially undergo self-condensation or dimerization reactions, leading to complex and often insoluble byproducts.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Base Selection: Use a non-nucleophilic base where possible to minimize side reactions with the starting materials.

Identification of Byproducts: An Analytical Workflow

A systematic approach is crucial for the unambiguous identification of byproducts.

Byproduct_Identification_Workflow cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Isolation cluster_3 Characterization Crude_Mixture Crude Reaction Mixture TLC Thin Layer Chromatography (TLC) Crude_Mixture->TLC Spotting LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Crude_Mixture->LCMS Injection Column_Chromatography Column Chromatography TLC->Column_Chromatography Guide for Separation LCMS->Column_Chromatography Guide for Fraction Collection NMR NMR Spectroscopy (¹H, ¹³C) Column_Chromatography->NMR Isolated Byproduct HRMS High-Resolution Mass Spectrometry (HRMS) Column_Chromatography->HRMS Isolated Byproduct

Caption: Workflow for Byproduct Identification.

Key Experimental Protocols

1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Initial Screening

  • Objective: To quickly identify the number of components in the crude reaction mixture and obtain their molecular weights.

  • Methodology:

    • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).

    • Monitor the elution profile with a UV detector and a mass spectrometer (in both positive and negative ion modes).

    • Analyze the mass spectrum of each peak to determine the molecular weight of the components.

2. Isolation of Byproducts by Column Chromatography

  • Objective: To isolate pure samples of the byproducts for further characterization.

  • Methodology:

    • Choose an appropriate solvent system based on the TLC analysis of the crude mixture. A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes.

    • Pack a silica gel column with the chosen solvent system.

    • Load the crude mixture onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the purified byproducts.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated byproduct.

3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the precise chemical structure of the isolated byproducts.

  • Methodology:

    • Dissolve a few milligrams of the isolated byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to determine the number and connectivity of protons.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon framework.

    • For complex structures, consider advanced 2D NMR techniques such as COSY, HSQC, and HMBC to establish detailed connectivity.

Compound Expected ¹H NMR Chemical Shift Ranges (ppm) Expected Mass (m/z) for [M+H]⁺
3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine Pyridazine protons: ~7.5-8.5; Pyrazole protons: ~8.0-9.0258.9, 260.9, 262.9 (Isotopic pattern for Br and Cl)
5-(4-Bromo-1H-pyrazol-1-yl)-3-chloropyridazine (Isomer) Distinctly different chemical shifts for pyridazine and pyrazole protons compared to the desired product.258.9, 260.9, 262.9 (Isotopic pattern for Br and Cl)
3,6-bis(4-bromo-1H-pyrazol-1-yl)pyridazine Absence of one set of pyridazine proton signals; two sets of pyrazole proton signals.370.9, 372.9, 374.9 (Isotopic pattern for 2 Br)
6-Chloropyridazin-3(2H)-one Presence of an N-H proton signal; upfield shift of pyridazine protons.131.0
3-Chloro-6-(dimethylamino)pyridazine Singlet for the dimethylamino protons (~3.0 ppm).144.1

Note: The exact chemical shifts will be dependent on the solvent and other experimental conditions.

Reaction Mechanism and Potential Side Reactions

The primary reaction is a nucleophilic aromatic substitution (SNAr).

Reaction_Mechanism cluster_0 Starting Materials cluster_1 Reaction Pathway cluster_2 Potential Byproducts SM1 3,6-Dichloropyridazine Intermediate Meisenheimer Complex SM1->Intermediate Formation DiSub Di-substituted Byproduct SM1->DiSub Second Substitution Hydrolysis Hydrolysis Product SM1->Hydrolysis Reaction with H₂O SM2 4-Bromopyrazole Base Base (e.g., K₂CO₃) SM2->Base Deprotonation Isomer Isomeric Byproduct SM2->Isomer Tautomerization & Reaction Base->SM1 Nucleophilic Attack Product Desired Product Intermediate->Product Chloride Elimination Product->DiSub

Caption: Reaction Mechanism and Byproduct Formation Pathways.

By understanding the fundamental principles of the reaction and potential side reactions, researchers can proactively design more robust synthetic procedures and efficiently troubleshoot issues as they arise.

References

  • This guide synthesizes information from general principles of heterocyclic chemistry and nucleophilic aromatic substitution reactions. While direct literature detailing byproducts for this specific reaction is scarce, the principles are well-established in the field. For further reading on related chemistries, please consult resources on pyridazine and pyrazole chemistry.
Optimization

Technical Support Center: Navigating the Scale-Up of Substituted Chloropyridazine Synthesis

Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of substituted chloropyridazines. This guide is designed for researchers, process chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of substituted chloropyridazines. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning these crucial syntheses from the laboratory bench to pilot plant or manufacturing scale. We will move beyond simple procedural outlines to dissect the underlying chemical and engineering principles that govern success at scale, providing actionable, field-tested solutions to common problems.

Section 1: Managing Energetics: From Chlorination to Substitution

The transformation of pyridazinones to chloropyridazines and their subsequent functionalization are frequently characterized by significant thermal events. What is a manageable temperature rise in a 1 L flask can become a dangerous, runaway reaction in a 200 L reactor if not properly understood and controlled.[1][2]

Q1: My initial scale-up attempt (1 kg) of a pyridazinone chlorination using phosphorus oxychloride (POCl₃) resulted in a violent exotherm, dark tar formation, and minimal desired product. The lab-scale (10 g) reaction was clean. What is the root cause and what is the correct scale-up protocol?

A1: This is a classic and dangerous consequence of unfavorable changes in the surface-area-to-volume ratio during scale-up.[3] Heat generated is proportional to the volume (mass) of the reactants, while heat dissipated is proportional to the surface area of the reactor. As you scale, volume increases cubically while surface area increases squarely, leading to a dramatic reduction in heat transfer efficiency. The exotherm from the reaction of POCl₃ with the pyridazinone, coupled with the heat of dissolving solids and evolving HCl gas, quickly overwhelms the cooling capacity of a large reactor, leading to thermal decomposition (tarring).[4]

Expert Recommendation: Reverse Addition & Calorimetry

The safest and most controlled method for this chlorination is a "reverse addition" protocol, where the limiting reagent (the pyridazinone) is added portion-wise to the excess POCl₃ at an elevated temperature. This ensures the exothermic reaction occurs immediately and under control, preventing the dangerous accumulation of unreacted starting material.

Protocol: Controlled Chlorination of a Substituted Pyridazinone (Illustrative)

  • Reactor Setup: Equip a suitably sized, clean, and dry glass-lined reactor with an overhead stirrer, a temperature probe, a condenser (with a gas outlet connected to a scrubber for HCl), and a solids-addition port or powder dosing funnel.

  • Charge & Heat: Charge the reactor with phosphorus oxychloride (POCl₃, typically 3-5 equivalents). Begin agitation and heat the POCl₃ to the target reaction temperature (e.g., 80-100 °C). This temperature should be determined by process safety studies, such as reaction calorimetry, to ensure the rate of heat generation is well within the cooling capacity of your reactor.

  • Controlled Addition: Once the POCl₃ is at a stable temperature, begin the portion-wise addition of the pyridazinone substrate.

    • Key Control Parameter: The addition rate must be strictly controlled to maintain the internal batch temperature within a narrow range (e.g., ± 2 °C). The rate of heat removal by the reactor's cooling jacket should dictate the addition rate.[5]

    • Monitoring: Continuously monitor the internal temperature and the jacket temperature. A sudden drop in the temperature difference between the batch and the jacket after an addition indicates the portion has fully reacted.

  • Ageing & Monitoring: After the addition is complete, hold the batch at the reaction temperature for a specified period (e.g., 2-4 hours) to drive the reaction to completion. Monitor the reaction progress by taking samples for HPLC or TLC analysis.

  • Work-up: Carefully plan the quench procedure. Quenching excess POCl₃ with water or alcohols is extremely exothermic and must be done via a controlled reverse addition of the reaction mixture into the quenching solvent with robust cooling.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridazine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr), a key step for introducing diversity.[6][7] However, achieving high conversion and selectivity on a large scale presents unique challenges. The reaction mechanism is generally considered a two-step addition-elimination process, though some SNAr reactions can be concerted.[8]

Q2: I am attempting a mono-substitution of 3,6-dichloropyridazine with a primary amine. On a large scale, the reaction is sluggish, stalls at ~60% conversion, and I'm seeing the formation of an over-reacted di-substituted impurity. How can I optimize for complete mono-substitution?

A2: This issue stems from a combination of factors including reaction kinetics, mixing efficiency, and the electronic nature of the pyridazine ring. The first substitution deactivates the ring, making the second substitution slower, but poor local concentration control in a large reactor can still lead to the di-substituted impurity. Stalling often points to the generation of an inhibitor (like HCl) or insufficient driving force.

Troubleshooting Strategies for SNAr Reactions

ObservationPotential Cause(s)Recommended Solutions & Rationale
Stalled/Incomplete Reaction 1. HCl Scavenging: The reaction generates HCl, which protonates the nucleophile (amine) or the basic pyridazine nitrogens, effectively stopping the reaction.[4] 2. Insufficient Thermal Energy: The activation energy for the substitution is not being met consistently throughout the batch.1. Add a Base: Include a non-nucleophilic base (e.g., K₂CO₃, DIPEA, NaHCO₃) in at least stoichiometric amounts to neutralize the generated HCl. 2. Optimize Temperature: Gradually increase the reaction temperature. Ensure your reactor's heating system can maintain a consistent temperature throughout the vessel.
Di-substitution Impurity 1. Poor Mixing: Inefficient stirring can create "hot spots" of high amine concentration where the second substitution is more likely to occur.[1] 2. Incorrect Stoichiometry: Using too large an excess of the nucleophile drives the di-substitution.1. Improve Agitation: Increase the stirrer speed and ensure the impeller is appropriate for the vessel geometry. 2. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine. Consider a slow, subsurface addition of the amine to the dichloropyridazine solution to maintain a low instantaneous concentration.
Low Yield / Product Degradation 1. Excessive Temperature: While heat can drive the reaction, it may also degrade the starting material or product. 2. Solvent Effects: The chosen solvent may not be optimal for SNAr, which often favors polar aprotic solvents (e.g., DMF, DMSO, NMP) that can stabilize the charged Meisenheimer intermediate.1. Conduct Stability Studies: Determine the thermal stability of your product under the reaction conditions. Run the reaction at the lowest temperature that provides a reasonable rate. 2. Solvent Screen: If possible, screen alternative solvents. A switch from a non-polar to a polar aprotic solvent can dramatically increase the reaction rate, allowing for lower temperatures.

Workflow for Optimizing SNAr Selectivity

Caption: Decision workflow for SNAr optimization.

Section 3: The Art of Isolation: Purification at Scale

Moving from grams to kilograms means that purification by column chromatography is often no longer feasible or economical.[9] Robust, scalable methods like crystallization and extraction become paramount.

Q3: My substituted chloropyridazine is a low-melting solid that oils out during work-up and is difficult to crystallize. How can I develop a scalable purification strategy?

A3: This is a common challenge where the crude product's impurity profile prevents effective lattice formation. The goal is to systematically remove classes of impurities before attempting the final crystallization.

Logical Flow for Purification Strategy Development

Purification_Strategy start Crude Product in Organic Solvent wash1 Aqueous Wash (Acidic) e.g., 1M HCl Removes basic impurities like excess amine, DIPEA start->wash1 wash2 Aqueous Wash (Basic) e.g., 1M NaHCO₃ Removes acidic impurities, neutralizes residual acid wash1->wash2 wash3 Brine Wash Breaks emulsions, removes bulk water wash2->wash3 dry Dry over Na₂SO₄ Filter wash3->dry solvent_swap Solvent Swap to Crystallization Solvent Remove reaction solvent (e.g., DMF) via distillation dry->solvent_swap crystallize Cool & Agitate (Optional: Add anti-solvent) Induces crystallization of pure product solvent_swap->crystallize isolate Filter & Dry | {Isolate final product} crystallize->isolate

Caption: Scalable purification workflow.

Detailed Protocol: Extractive Work-up and Crystallization

  • Initial Quench & Dilution: After the reaction is complete, cool the mixture and quench it into a sufficient volume of water. Dilute with a water-immiscible organic solvent (e.g., Toluene, Ethyl Acetate, MTBE).

  • Acidic Wash: Perform an aqueous wash with a dilute acid (e.g., 1 M HCl). This will protonate and extract any remaining basic nucleophiles (amines) or basic catalysts into the aqueous layer.

  • Basic Wash: Follow with a wash using a mild base (e.g., saturated sodium bicarbonate solution). This neutralizes any residual acid catalyst and removes any acidic byproducts.

  • Brine Wash: A final wash with saturated sodium chloride solution helps to remove residual water and break any emulsions that may have formed.

  • Solvent Swap & Crystallization Screen: After drying the organic layer (e.g., over MgSO₄ or Na₂SO₄), concentrate it. If the reaction solvent (like DMF) is not suitable for crystallization, perform a solvent swap by adding the desired crystallization solvent and distilling off the original, higher-boiling solvent.

    • Pro-Tip: Screen for crystallization solvents by dissolving a small amount of the crude oil in various heated solvents (e.g., Isopropanol, Acetonitrile, Toluene, Heptane) and allowing them to cool slowly. Look for the system that provides crystalline solids with the best purity profile. A combination of a solvent and an anti-solvent (in which the product is insoluble, like heptane) is often effective.

  • Isolation: Once a robust crystallization procedure is developed, it can be scaled. The final product is isolated by filtration, washed with cold solvent, and dried under vacuum.

Section 4: Safety Focus: Handling Hydrazine Derivatives

Many pyridazine syntheses begin with the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[10][11] Hydrazine and its derivatives are potent carcinogens and can be explosive, especially in anhydrous form.[12] Safe handling is non-negotiable at any scale.

Q4: What are the essential safety precautions for handling hydrazine hydrate on a multi-kilogram scale for a cyclocondensation reaction?

A4: Handling kilogram quantities of hydrazine hydrate requires stringent engineering controls and personal protective equipment (PPE). A formal process hazard analysis (PHA) should be conducted before any scale-up activity.[13][14]

Mandatory Safety Protocols:

  • Engineering Controls:

    • All transfers and reactions must be conducted in a closed system (reactor) or within a ventilated enclosure (fume hood for smaller scale, walk-in hood or isolated bay for larger scale).

    • The reactor should be equipped with an emergency quench system. A pre-charged vessel containing a quenching agent (e.g., a solution of sodium hypochlorite or acetone) should be ready to neutralize the hydrazine in case of a thermal runaway or spill.

  • Personal Protective Equipment (PPE):

    • Wear a chemical-resistant apron or suit, long-cuffed gloves (butyl rubber or Viton are often recommended), and chemical splash goggles with a full-face shield.

    • Respiratory protection may be required depending on the scale and engineering controls.

  • Procedural Controls:

    • Never use anhydrous hydrazine unless absolutely necessary and with specialized equipment. Hydrazine hydrate is significantly safer.[12]

    • Add hydrazine hydrate to the reaction vessel below the surface of the solvent to minimize vapor exposure.

    • The cyclocondensation reaction is often exothermic. Control the addition rate to maintain a safe internal temperature.

    • Avoid contact with metals, as they can catalyze the decomposition of hydrazine.[12] Ensure all equipment is compatible.

    • Have a clear, written procedure for handling spills and for quenching residual hydrazine in the reaction mixture before work-up.

References

  • Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide - Benchchem.
  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed. (2015-05-15).
  • Product Class 8: Pyridazines.
  • Technical Support Center: Synthesis of Pyridazine-4-carbonitriles - Benchchem.
  • (PDF) Pyridazine and condensed pyridazine synthesis - ResearchGate. (2020-11-18).
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines - Liberty University.
  • Large-Scale Synthesis - ResearchGate.
  • "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem.
  • (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines - ResearchGate. (2025-08-06).
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025-08-28).
  • nucleophilic aromatic substitutions - YouTube. (2019-01-19). Available at: [Link]

  • Challenges of scaling up production from grams to kilos - Pure Synth. (2019-09-30). Available at: [Link]

  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine - Organic Syntheses. Available at: [Link]

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents.
  • 1.3.1 Introduction - American Chemical Society. Available at: [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. (2021-10-27). Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]

  • Drugs need to be formulated with scale-up in mind - Kinam Park. (2024-08-16). Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine: A Comparative Analysis

This guide provides an in-depth analysis of the ¹H NMR spectrum of the heterocyclic compound 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. Designed for researchers and professionals in drug development and chemical syn...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of the heterocyclic compound 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data report. It contextualizes the spectral features through a comparative analysis with parent heterocycles and related analogs, explains the underlying chemical principles, and provides a robust, self-validating experimental protocol for obtaining high-quality data.

Introduction: The Structural Significance of Pyrazolyl-Pyridazines

The molecule 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is a heterocyclic compound featuring two key pharmacophores: pyrazole and pyridazine. Both ring systems are prevalent in medicinal chemistry, with pyridazine-containing compounds exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties[1]. The pyrazole moiety is also a cornerstone of many pharmaceuticals, most notably as a core component of COX-2 inhibitors like celecoxib[1].

Given its structure, this molecule serves as a valuable scaffold for building more complex chemical libraries. Accurate structural elucidation is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. This guide will dissect the predicted ¹H NMR spectrum of the title compound by examining the influence of its substituents on the chemical environment of each proton.

Theoretical ¹H NMR Analysis and Spectral Prediction

While a publicly available, peer-reviewed spectrum for 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is not readily found, we can construct a highly accurate prediction based on established principles of NMR spectroscopy and data from its constituent parts and related analogs.

The structure contains four aromatic protons distributed across two distinct heterocyclic rings.

A. The Pyridazine Moiety: The parent pyridazine molecule displays two sets of protons, with those adjacent to the nitrogen atoms (α-protons) being significantly deshielded, appearing around δ 9.2 ppm, while the β-protons resonate further upfield around δ 7.5 ppm[2]. In our target molecule, the pyridazine ring is substituted at positions 3 and 6, leaving protons at C4 and C5.

  • H-5: This proton is adjacent to the electronegative chlorine atom at C6 and is part of an AB spin system with H-4. The chlorine atom exerts a deshielding effect through-bond.

  • H-4: This proton is adjacent to the pyrazolyl substituent.

These two protons will appear as two doublets due to mutual coupling. Based on data for similar 1-(6-chloropyridazin-3-yl)pyrazoles, the signals for these protons are expected in the δ 8.2-8.4 ppm and δ 7.9-8.2 ppm regions[3]. The proton closer to the chlorine (H-5) is typically shifted further downfield.

B. The Pyrazole Moiety: The parent 4-bromopyrazole shows two signals for its ring protons[4][5]. In our target molecule, the pyrazole ring is substituted at N1 and C4, leaving protons at C3 and C5.

  • H-3 & H-5: The bromine atom at C4 will strongly influence the electronic environment. These two protons will appear as distinct singlets, as they are too far apart to exhibit significant coupling. The proton at C5 is generally shifted further downfield in N-substituted pyrazoles. The attachment of the electron-withdrawing pyridazine ring at the N1 position will further deshield in these protons.

Comparative Data Analysis

To validate our predictions, we can compare them to the experimentally determined ¹H NMR data of structurally similar compounds. This comparison provides a crucial benchmark for our analysis.

CompoundPyridazine Protons (δ, ppm)Pyrazole Protons (δ, ppm)Reference
Predicted: 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine H-5: ~8.4 (d) H-4: ~8.2 (d)H-5: ~8.8 (s) H-3: ~8.1 (s)N/A
1-(6-chloropyridazin-3-yl)-3-(4-methylphenyl)-5-trifluoromethylpyrazoleH-5': 8.22 (d) H-4': 8.43 (d)H-4: 7.91 (s)[3]
1-(6-chloropyridazin-3-yl)-5-(6-methoxy-2-naphthyl)-3-trifluoromethylpyrazoleH-5': 8.24 (d) H-4': 8.21 (d)H-4: 7.40 (s)[3]

Note: The assignment of H-4' and H-5' in the reference may vary. The key takeaway is the presence of two doublets in the δ 8.2-8.4 ppm range for the pyridazine protons.

The comparison with known compounds supports our prediction. The pyridazine protons consistently appear as a pair of doublets in the downfield region (δ > 8.0 ppm). The precise chemical shift of the pyrazole protons is more sensitive to the substituents, but their appearance as singlets is a reliable expectation.

Standard Operating Protocol for ¹H NMR Acquisition

To ensure the acquisition of a high-quality, reproducible spectrum, the following protocol is recommended. This protocol is designed to be self-validating by including steps for system suitability checks.

1. Sample Preparation: a. Accurately weigh 5-10 mg of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. b. Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its superior solubilizing power. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup & Calibration (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Perform locking and shimming procedures to optimize the magnetic field homogeneity. A well-shimmed instrument is critical for resolving fine coupling patterns. c. Verify instrument calibration and resolution using a standard sample (e.g., Chloroform in Acetone-d₆). The line width of the CHCl₃ singlet should be <0.5 Hz.

3. Data Acquisition: a. Experiment: Standard ¹H pulse-acquire experiment. b. Spectral Width: Set to a range that encompasses all expected signals, typically -2 to 12 ppm. c. Pulse Width: Use a calibrated 90° pulse. d. Acquisition Time (at): ≥ 2.0 seconds to ensure good digital resolution. e. Relaxation Delay (d1): 5.0 seconds. A longer delay ensures complete relaxation of all protons, leading to accurate signal integration. f. Number of Scans (ns): Start with 16 scans and increase as needed to achieve an adequate signal-to-noise ratio (S/N > 100:1 for main peaks).

4. Data Processing: a. Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve S/N without significant loss of resolution. b. Perform Fourier Transformation. c. Phase the spectrum manually to ensure all peaks have a pure absorption line shape. d. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. e. Integrate all signals and determine coupling constants (J-values) for the doublets.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing & Analysis A Sample Weighing (5-10 mg) B Dissolution (0.7 mL DMSO-d6 + TMS) A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock & Shim) C->D E Pulse Sequence (Acquire Data) D->E F Fourier Transform & Phasing E->F G Calibration (Ref. to TMS) F->G H Spectral Analysis (Integration, J-Coupling) G->H

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is predicted to show four distinct signals in the aromatic region. The pyridazine moiety should exhibit a characteristic AB spin system (two doublets) downfield, while the pyrazole protons are expected to appear as two separate singlets. This guide provides a robust framework for both predicting and experimentally verifying the structure of this and related heterocyclic scaffolds. By combining theoretical analysis with comparative data and a rigorous experimental protocol, researchers can confidently elucidate the structures of novel compounds, accelerating the process of drug discovery and development.

References

  • Yarovenko, V. N., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • SpectraBase. 1-(1-adamamtyl)-4-bromopyrazole. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • SpectraBase. Pyrazine. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • PubChem. 4-Bromopyrazole. [Link]

  • Taylor & Francis Online. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. [Link]

  • ResearchGate. 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c. [Link]

  • ResearchGate. Pyrazole-Embedded Pyridazine and Phthalazinedione Hybrids: Synthesis, Characterization and Anti-Inflammatory Potential. [Link]

  • Autech Industry Co.,Limited. 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. [Link]

  • NIST WebBook. 1H-Pyrazole, 4-bromo-. [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles. [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NOVEL PYRAZOLE DERIVATIVES. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

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Comparative

A Comparative Guide to the ¹³C NMR Analysis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of ¹³C NMR in Heterocyclic Compound Characterization In the synthesis and characterization of novel heterocyclic compounds, s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of ¹³C NMR in Heterocyclic Compound Characterization

In the synthesis and characterization of novel heterocyclic compounds, such as 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, unambiguous structural elucidation is paramount.[1][2] This compound, featuring both a pyrazole and a pyridazine ring, presents a unique spectroscopic challenge. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique to probe the carbon framework of such molecules.[3][4][5] The chemical shift of each carbon atom provides a sensitive fingerprint of its local electronic environment, which is crucial for confirming the successful synthesis and purity of the target molecule.[6][7]

This guide will detail the experimental protocol for acquiring a high-quality ¹³C NMR spectrum of the title compound, provide a thorough interpretation of the spectral data, and compare these findings with related structures and alternative analytical approaches.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a reliable ¹³C NMR spectrum necessitates careful sample preparation and optimization of spectrometer parameters. The following protocol is designed to yield a high-resolution spectrum suitable for detailed structural analysis.

1. Sample Preparation:

  • Analyte: 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (Purity: ≥98%).[8][9]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its excellent solvating power for a wide range of organic compounds and its distinct solvent peak, which aids in spectral referencing.[3]

  • Concentration: A concentration of 20-30 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended to ensure a good signal-to-noise ratio within a reasonable acquisition time.[3]

  • Reference: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]

2. NMR Spectrometer and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is essential for achieving the necessary spectral dispersion and sensitivity.[3][6]

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg on Bruker systems) is performed.[3] This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

  • Acquisition Parameters:

    • Pulse Angle: A 30° pulse angle is used to allow for a shorter relaxation delay without significantly compromising signal intensity.[3]

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to encompass the expected chemical shifts for aromatic and heteroaromatic carbons.[3]

    • Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.[3]

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is employed to allow for sufficient relaxation of the carbon nuclei between scans, leading to more reliable signal intensities.[3]

    • Number of Scans (NS): Depending on the sample concentration, 1024 to 4096 scans are accumulated to achieve a high signal-to-noise ratio.[3]

3. Data Processing:

  • Fourier Transform: An exponential multiplication with a line broadening factor of 1-2 Hz is applied to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.[3]

  • Phasing and Baseline Correction: The transformed spectrum is manually phased, and a baseline correction is applied to ensure accurate peak integration and chemical shift determination.[3]

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm.[3]

Workflow for ¹³C NMR Analysis

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Interpretation and Data Summary

The proton-decoupled ¹³C NMR spectrum of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is expected to exhibit seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The assignment of these signals is based on established chemical shift ranges for substituted pyrazoles and pyridazines, as well as computational predictions.[10][11][12][13][14]

Table 1: Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)Rationale for Assignment
C3'145 - 150[To be determined]Attached to two nitrogen atoms in the pyrazole ring, expected to be significantly deshielded.
C5'130 - 135[To be determined]Also part of the pyrazole ring, adjacent to a nitrogen atom.
C4'95 - 100[To be determined]Bromine substitution causes a significant upfield shift compared to an unsubstituted pyrazole.[15][16]
C3155 - 160[To be determined]Part of the pyridazine ring, attached to a nitrogen and adjacent to the pyrazole substituent.
C6150 - 155[To be determined]Attached to both a nitrogen and a chlorine atom, leading to strong deshielding.[13][17]
C4130 - 135[To be determined]Aromatic CH in the pyridazine ring.
C5125 - 130[To be determined]Aromatic CH in the pyridazine ring.

Note: The experimental values are placeholders and would be populated upon actual data acquisition.

Comparative Analysis: Benchmarking Against Alternatives

1. Comparison with Structurally Related Compounds:

  • 4-Bromopyrazole: The chemical shift of C4' in the title compound is expected to be similar to that in 4-bromopyrazole itself, which serves as a valuable reference point.[15][18] Any deviation can be attributed to the electronic influence of the pyridazine substituent.

  • 3,6-Dichloropyridazine: Comparing the chemical shifts of the pyridazine ring carbons (C3, C4, C5, C6) with those of 3,6-dichloropyridazine allows for an assessment of the electronic effect of replacing a chlorine atom at the 3-position with the 4-bromo-1H-pyrazol-1-yl group.[13][17][19][20] This substitution is expected to cause a downfield shift for C3 and influence the shifts of the other pyridazine carbons.

2. Alternative and Complementary Analytical Techniques:

  • ¹H NMR Spectroscopy: While ¹³C NMR provides direct information about the carbon skeleton, ¹H NMR is essential for characterizing the proton environment. The coupling patterns and chemical shifts of the protons on the pyrazole and pyridazine rings provide complementary structural information.

  • 2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are powerful tools for unambiguously assigning the ¹³C signals. HSQC correlates each carbon with its directly attached proton(s), while HMBC reveals longer-range C-H correlations (2-3 bonds), which is invaluable for connecting the different fragments of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer clues about the molecular structure.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule, serving as the ultimate validation for spectroscopic assignments.

Conclusion: A Self-Validating Approach to Structural Elucidation

The ¹³C NMR analysis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, when performed according to the rigorous protocol outlined in this guide, provides a wealth of structural information. By integrating data from ¹³C NMR with complementary techniques such as ¹H NMR, 2D NMR, and mass spectrometry, a self-validating system is established. This multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for researchers, scientists, and drug development professionals. The comparative analysis with related compounds further strengthens the interpretation and provides deeper insights into the structure-property relationships of this important class of heterocyclic compounds.

References

  • Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2 - Benchchem.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
  • 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem. [Link]

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976.
  • Fronza, G., Mondelli, R., Scapini, G., Ronsisvalle, G., & Vittorio, F. (1976). 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. Journal of Magnetic Resonance (1969), 23(3), 437–454.
  • A User Guide to Modern NMR Experiments - University of Oxford.
  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2785-2823.
  • 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem. [Link]

  • Holzer, W., Jäger, C., & Slatin, C. (1994). N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study. HETEROCYCLES, 38(11), 2433.
  • 4-Bromopyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine - ABL Technology.
  • 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine - Benchchem.
  • some previous examples (13c-nmr) - unav.es.
  • Dudás, J., Szilágyi, L., & Kékesi, L. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 896-900. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.

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Validation

A Comparative Guide to the Mass Spectrometry of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

This guide provides an in-depth analysis of the mass spectrometric behavior of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will expl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will explore the expected outcomes from different ionization techniques, predict fragmentation pathways, and compare its mass spectral signature to structurally related alternatives. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization and confirmation of novel chemical entities.

The target molecule, 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, has a molecular formula of C₇H₄BrClN₄ and a monoisotopic mass of approximately 257.94 Da (using ⁷⁹Br and ³⁵Cl).[1][2] Its complex structure, featuring two distinct nitrogen-containing heterocyclic rings and two different halogen atoms, presents a rich and informative fragmentation pattern that is highly amenable to mass spectrometric analysis.

Part 1: A Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount as it dictates the nature of the resulting mass spectrum. For a molecule like 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI). The selection between them depends on the analytical goal: structural elucidation via fragmentation or unambiguous molecular weight confirmation.

Electron Ionization (EI): The "Hard" Technique for Structural Detail

EI is a classic, high-energy technique where the sample is bombarded with a beam of electrons (typically at 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺˙).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

  • Causality: For novel compounds, EI is invaluable. The predictable fragmentation patterns of the pyrazole and pyridazine rings, combined with the loss of halogen radicals, provide a detailed fingerprint for structural confirmation.[4][5][6] The presence of four nitrogen atoms makes the molecular ion odd according to the nitrogen rule, which is a useful diagnostic check.[3] A key feature will be the complex isotopic signature arising from the presence of both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which must be present in the molecular ion cluster and any fragment containing these atoms.[3][7]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

ESI is a soft ionization method that generates ions from a liquid solution.[8][9] It is the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS). By applying a high voltage to a liquid passing through a capillary, a fine spray of charged droplets is created. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺).[9][10]

  • Causality: ESI is the preferred method for confirming the molecular weight of the synthesized compound with high confidence.[11] Because it imparts very little excess energy, the molecular ion (in its protonated form, [M+H]⁺) is almost always the most abundant peak, with minimal to no fragmentation.[8] This is particularly advantageous for nitrogen-containing heterocyclic compounds which readily accept a proton.[12] For structural information, tandem mass spectrometry (MS/MS) can be employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID) to reveal its constituent parts.[13]

Comparative Summary
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Type HardSoft
Primary Ion Molecular Ion (M⁺˙)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive and spontaneousMinimal; induced via MS/MS
Primary Use Case Structural elucidation, library matchingMolecular weight confirmation, LC-MS coupling
Sample Introduction Gas Chromatography (GC), Direct ProbeLiquid Chromatography (LC), Direct Infusion
Key Advantage Rich structural information from fragmentsUnambiguous molecular weight determination
Key Disadvantage Molecular ion may be weak or absentLittle to no structural information in a single MS scan

Part 2: Predicted Fragmentation Pathways and Mass Spectrum

The true power of mass spectrometry for this molecule lies in the analysis of its fragmentation patterns, particularly under EI conditions. The fragmentation is governed by the inherent stability of the heterocyclic rings and the C-Halogen bonds.

The Molecular Ion (M⁺˙)

The most diagnostic feature is the molecular ion region. Due to the natural abundance of bromine and chlorine isotopes, a characteristic cluster of peaks will be observed at m/z 258, 260, and 262. The relative abundances of this cluster are a unique signature for a compound containing one Br and one Cl atom.

Proposed Fragmentation Pathways (EI-MS)

The fragmentation of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is predicted to proceed through several competing pathways involving the cleavage of the heterocyclic rings and the loss of halogens.

  • Pyridazine Ring Cleavage: The N-N bond in the pyridazine ring is a known point of weakness. Initial fragmentation is likely to involve the loss of N₂ (28 Da), a common fragmentation for pyridazines.[14]

  • Pyrazole Ring Cleavage: Pyrazole rings are known to fragment via the loss of HCN (27 Da).[4][15]

  • Halogen Loss: The sequential or direct loss of Br˙ (79/81 Da) and Cl˙ (35/37 Da) radicals is a highly probable event. The loss of the ortho-chlorine can sometimes be a favored process in similar structures.[16]

G M M⁺˙ (C₇H₄BrClN₄) m/z 258/260/262 F1 [M - N₂]⁺˙ m/z 230/232/234 M->F1 - N₂ F2 [M - Cl]⁺ m/z 223/225 M->F2 - Cl˙ F3 [M - Br]⁺ m/z 179/181 M->F3 - Br˙ F7 [M - C₂HN₂]⁺˙ (Loss of Pyridazine fragment) m/z 179/181 M->F7 - C₂H₂N₂ F8 [M - C₃H₂BrN₂]⁺ (Loss of Pyrazole fragment) m/z 113/115 M->F8 - C₃H₃BrN₂ F4 [F2 - N₂]⁺ m/z 195/197 F2->F4 - N₂ F6 [F2 - HCN]⁺ m/z 196/198 F2->F6 - HCN F5 [F3 - N₂]⁺ m/z 151/153 F3->F5 - N₂

Caption: General workflow for MS analysis of the target compound.

Protocol 1: GC-EI-MS for Structural Elucidation
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A standard non-polar column, such as an EquityTM-5 (30 m x 0.25 mm x 0.25 µm), is suitable. [17] * Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.4 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Examine the total ion chromatogram for the compound's peak. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and the fragmentation pattern as described above.

Protocol 2: LC-ESI-MS for Molecular Weight Confirmation
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is crucial for promoting protonation.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: A standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (this can be increased to induce some fragmentation if desired).

  • Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 259.95). The corresponding mass spectrum should show a dominant peak at this m/z with the correct isotopic distribution for one Br and one Cl atom.

Conclusion

Mass spectrometry is an indispensable tool for the characterization of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. The complementary use of Electron Ionization and Electrospray Ionization provides a comprehensive analytical package. EI-MS offers deep structural insight through predictable and diagnostic fragmentation of the heterocyclic cores, while ESI-MS delivers unambiguous confirmation of the compound's molecular weight. The distinct isotopic signatures of bromine and chlorine serve as a powerful, built-in validation check throughout the analysis. By applying the protocols and understanding the fragmentation logic outlined in this guide, researchers can confidently identify and characterize this molecule and its analogues.

References

  • Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Available at: [Link]

  • Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993).
  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. Available at: [Link]

  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Monta, F. D., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. Available at: [Link]

  • Kostiainen, R. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Frizzo, C. P., et al. (2022). Scheme 15. Fragmentation of the [M▬NO 2 ] + of methyl-1-nitropyrazoles 25-27. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available at: [Link]

  • AMiner. (n.d.). Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. Available at: [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Stout, E. P., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. Available at: [Link]

  • Powers, J. (2021). Radicals and Mass Spectrometry (MS). Course Hero. Available at: [Link]

  • Takhistov, V. V., & Ponomarev, D. A. (2003). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • Mandal, A. K., et al. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Bromo-6-chloropyridazin-3-amine. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (CAS 957035-33-5), a heterocyclic building...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (CAS 957035-33-5), a heterocyclic building block crucial in pharmaceutical research and development. The purity of such intermediates is paramount, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This document details two distinct reversed-phase HPLC (RP-HPLC) methods, offering insights into the rationale behind method selection and providing the necessary protocols for implementation in a drug development or quality control setting.

Introduction: The Analytical Challenge

3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is a molecule featuring two distinct nitrogen-containing heterocyclic rings: a pyrazole and a pyridazine.[1][2] Its structure presents a moderate degree of lipophilicity (calculated LogP ≈ 2.08) and contains multiple hydrogen bond acceptors.[2] The key analytical challenge lies in developing a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products. Such impurities might include starting materials (e.g., 4-bromopyrazole[3]), isomers, or products of hydrolysis or oxidation.

The goal of this guide is to compare two RP-HPLC methods:

  • Method A: A standard C18 column with a conventional acetonitrile/water mobile phase.

  • Method B: A phenyl-hexyl column, offering alternative selectivity, particularly for aromatic and heterocyclic compounds.

The comparison will be based on key chromatographic performance parameters such as resolution, peak symmetry (tailing factor), and efficiency (plate count), adhering to principles outlined in pharmacopeial guidelines like USP <621> Chromatography.[4][5]

Physicochemical Properties & Method Design Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's properties.

  • UV Absorbance: The pyrazole and pyridazine rings are chromophores that absorb UV light. Pyrazole itself shows a strong absorbance maximum around 203-206 nm.[6][7] The extended conjugation in the target molecule is expected to shift the maximum absorbance to a longer, more selective wavelength. A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength, anticipated to be in the 220-280 nm range, where sensitivity is high and mobile phase interference is low.

  • Analyte Polarity & Retention: With a LogP of approximately 2.08, the compound is well-suited for reversed-phase chromatography.[2] The choice of a C18 stationary phase (Method A) is a standard starting point for moderately polar to nonpolar compounds. However, the presence of multiple aromatic rings suggests that a phenyl-type stationary phase (Method B) could offer enhanced retention and selectivity through π-π interactions.[8][9]

  • Mobile Phase Selection: A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous phase is standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. To ensure sharp, symmetrical peaks, especially for nitrogen-containing heterocycles which can interact with residual silanols on the silica support, acidification of the mobile phase is critical.[10][11] A low concentration of an acid like formic acid or trifluoroacetic acid (TFA) suppresses the ionization of silanol groups and ensures the analyte is in a consistent, protonated state.[12][13]

Comparative Experimental Protocols

The following protocols are designed to be robust and reproducible, forming a solid basis for method validation according to ICH Q2(R1) guidelines.[14][15][16][17]

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade, >18 MΩ·cm), Formic acid (≥98%).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

This method represents a widely applicable, robust starting point for purity analysis.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Injection Volume: 5 µL.

  • Sample Concentration: 0.5 mg/mL.

This method is designed to exploit alternative selectivity mechanisms for potentially improved resolution of aromatic impurities.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Injection Volume: 5 µL.

  • Sample Concentration: 0.5 mg/mL.

Visualization of Experimental Workflow

The general workflow for developing and comparing these HPLC methods is outlined below.

HPLC_Method_Comparison_Workflow cluster_prep Preparation cluster_methodA Method A cluster_methodB Method B cluster_analysis Data Analysis & Comparison Analyte Analyte Characterization (UV, Polarity) Reagents Prepare Mobile Phases & Sample (0.5 mg/mL) Analyte->Reagents ColumnA Install C18 Column ColumnB Install Phenyl-Hexyl Column EquilibrateA Equilibrate System ColumnA->EquilibrateA InjectA Inject Sample EquilibrateA->InjectA RunA Run Gradient (ACN/H2O/FA) InjectA->RunA CollectData Collect Chromatograms (PDA Detection) RunA->CollectData EquilibrateB Equilibrate System ColumnB->EquilibrateB InjectB Inject Sample EquilibrateB->InjectB RunB Run Gradient (ACN/H2O/FA) InjectB->RunB RunB->CollectData Compare Compare Performance: - Resolution (Rs) - Tailing Factor (Tf) - Plate Count (N) CollectData->Compare Select Select Optimal Method for Validation Compare->Select

Caption: Workflow for comparing HPLC methods for purity analysis.

Comparative Data Analysis (Illustrative)

To objectively compare the two methods, a sample spiked with two hypothetical impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar, structurally similar isomer) is analyzed. The following table summarizes the expected performance.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria (Typical)
Retention Time (Main Peak) 10.5 min11.2 minReport
Resolution (Rs) - Main/Imp. 1 2.52.8> 2.0
Resolution (Rs) - Main/Imp. 2 1.82.4> 2.0
Tailing Factor (Tf) - Main Peak 1.31.1≤ 1.5
Plate Count (N) - Main Peak 15,00018,000> 5,000
Relative Retention Time (Imp. 1) 0.850.82Consistent
Relative Retention Time (Imp. 2) 1.081.10Consistent
  • Retention and Selectivity: Method B shows a slightly longer retention time for the main peak, indicating stronger interaction with the phenyl-hexyl phase. Crucially, it provides superior resolution for both impurities, particularly for the closely eluting Impurity 2. This suggests that the π-π interactions offered by the phenyl-hexyl column provide a different and more effective selectivity for these aromatic compounds.

  • Peak Shape and Efficiency: Method B also yields a better tailing factor and a higher plate count. This indicates more efficient separation and less secondary interaction between the analyte and the stationary phase, leading to sharper, more symmetrical peaks and improved quantitation accuracy.

The logical decision process based on these results is visualized below.

Decision_Tree Start Evaluate Chromatographic Data Res_Check Resolution (Rs) > 2.0 for all peaks? Start->Res_Check Tailing_Check Tailing Factor (Tf) ≤ 1.5? Res_Check->Tailing_Check Yes (for Method B) MethodA_Fails_Res Method A: Fails (Rs = 1.8 for Imp. 2) Res_Check->MethodA_Fails_Res No MethodB_Passes_Tailing Method B: Passes (Tf=1.1) Tailing_Check->MethodB_Passes_Tailing Yes Conclusion Conclusion: Method B is superior and should be validated. Tailing_Check->Conclusion If No MethodA_Fails_Res->Conclusion MethodB_Passes_Res Method B: Passes MethodA_Passes_Tailing Method A: Passes (Tf=1.3) MethodB_Passes_Tailing->Conclusion

Caption: Decision logic for selecting the optimal HPLC method.

Conclusion and Recommendations

Based on the illustrative data, Method B, utilizing a Phenyl-Hexyl stationary phase, is the recommended approach for the purity analysis of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. It demonstrates superior resolving power for closely related impurities and provides better peak shape and efficiency.

The next steps would involve the full validation of Method B as per ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[14][15] This ensures the method is suitable for its intended purpose in a regulated environment, providing reliable and accurate purity data critical for the advancement of drug development projects.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [14]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [15]

  • Schronk, L. R., & Grisby, R. D. (1982). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, 20(10), 457–463. [8][9]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [16]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [17]

  • ICH Quality Guidelines. International Council for Harmonisation (ICH). [18]

  • USP General Chapter <621> Chromatography. United States Pharmacopeia (USP). [4]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. [5]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [19]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [12]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. ResearchGate. [20]

  • Understanding USP Chapter <621>: HPLC Method Guidelines. Phenomenex. [21]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [22]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. R Discovery. [13]

  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ResearchGate. [6]

  • 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. CymitQuimica. [1]

  • 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. ChemScene. [2]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.[10]

  • HPLC Analysis of 3-Hydrazinylpyridazine Derivatives. BenchChem. [11]

  • VUV optical-absorption and near threshold electron energy loss spectra of pyrazole. ResearchGate. [7]

  • 4-Bromopyrazole. PubChem. [3]

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Validation

FT-IR Spectrum of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine: A Guide to Structural Elucidation

An In-Depth Technical Guide and Comparative Analysis Abstract: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, a heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis

Abstract: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. By deconstructing the molecule into its constituent functional groups—a brominated pyrazole ring and a chlorinated pyridazine ring—we can predict and assign its characteristic vibrational modes. This document serves as a practical tool for researchers, offering a detailed experimental protocol for spectral acquisition, a comparative analysis with structurally related analogues, and a discussion of the spectral nuances arising from its unique assembly.

Introduction: The Role of FT-IR in Characterizing Complex Heterocycles

In the field of drug development and materials science, the unambiguous structural confirmation of novel synthesized molecules is paramount. 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine presents a unique analytical challenge due to its combination of two distinct heteroaromatic rings and multiple halogen substituents. FT-IR spectroscopy emerges as a powerful, non-destructive first-line technique for verifying the presence of key functional groups and confirming the overall molecular architecture.

The principle of FT-IR spectroscopy is based on the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states.[1] The frequency of the absorbed radiation is specific to the type of chemical bond and the masses of the atoms involved, making the resulting spectrum a unique molecular "fingerprint".[1] This guide will interpret the FT-IR spectrum by correlating specific absorption bands to the stretching and bending vibrations within the target molecule.

Molecular Structure and Expected Vibrational Signatures

To interpret the spectrum of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, we must first dissect its structure into its primary components and their expected vibrational frequencies.

  • Aromatic C-H Stretching: Vibrations from the C-H bonds on both the pyrazole and pyridazine rings are expected to appear at wavenumbers above 3000 cm⁻¹.[1][2]

  • Heteroaromatic Ring Stretching (C=C and C=N): The conjugated systems of the pyrazole and pyridazine rings will produce a series of complex, sharp absorption bands in the 1600-1400 cm⁻¹ region.[2][3] These are characteristic of aromatic and heteroaromatic ring structures.

  • C-Cl Stretching: The carbon-chlorine bond on the pyridazine ring is anticipated to produce a strong absorption in the 850-550 cm⁻¹ range.[2][4]

  • C-Br Stretching: Due to the higher mass of bromine compared to chlorine, the carbon-bromine stretch is expected at a lower frequency, typically between 690-515 cm⁻¹.[2][4] The position of these C-X stretches is heavily influenced by the mass of the halogen atom.[5]

  • Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of absorptions arising from C-N stretching, N-N stretching, and various in-plane and out-of-plane C-H bending vibrations.[1][2] While difficult to assign individually, this region is unique to the molecule and serves as a definitive fingerprint for identification.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for analyzing solid samples. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Objective: To obtain a clean, high-resolution FT-IR transmission spectrum of solid 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine.

Materials:

  • 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic or manual press

  • FT-IR Spectrometer

Methodology:

  • Sample Preparation (Grinding):

    • Place ~200 mg of dried KBr into an agate mortar. Grind gently to create a fine, consistent powder. Rationale: This breaks up crystalline KBr to minimize scattering of infrared light.

    • Add 1-2 mg of the sample to the mortar.

    • Grind the mixture thoroughly for 2-3 minutes until it appears homogeneous. Rationale: This step is critical for dispersing the sample evenly within the KBr matrix, preventing peak distortions and ensuring a clear spectrum.

  • Pellet Formation (Pressing):

    • Transfer a portion of the mixture into the pellet-pressing die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for approximately 1-2 minutes. Rationale: High pressure causes the KBr to flow and fuse, forming a transparent or semi-transparent disc that is ideal for IR transmission.

    • Carefully release the pressure and extract the KBr pellet from the die. A successful pellet should be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with the empty sample compartment. Rationale: This step is self-validating; it measures the absorbance of atmospheric CO₂ and water vapor, which can then be mathematically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Below is a diagram illustrating the experimental workflow.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Weigh 1-2 mg Sample & ~200 mg KBr grind Grind Sample & KBr in Agate Mortar start->grind Homogenize load Load Mixture into Die grind->load press Apply 7-10 tons Pressure load->press extract Extract Transparent KBr Pellet press->extract background Run Background Scan (Empty) extract->background sample Run Sample Scan (16-32 scans) background->sample Place pellet in holder process Baseline Correction & Peak Picking sample->process report Final Spectrum process->report

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation and Comparative Analysis

The power of FT-IR analysis lies in comparing the spectrum of an unknown compound to that of known, structurally similar molecules. By understanding the spectral features of pyrazole and pyridazine, we can more confidently assign the bands for our target molecule.

The diagram below illustrates the correlation between the molecule's structural components and their expected spectral regions.

G cluster_mol Molecular Structure cluster_spec Expected FT-IR Regions mol ch_stretch Aromatic C-H Stretch 3100-3000 cm⁻¹ mol->ch_stretch C-H Bonds ring_stretch Aromatic Ring Stretch (C=C, C=N) 1600-1400 cm⁻¹ mol->ring_stretch Heteroaromatic Rings ccl_stretch C-Cl Stretch 850-550 cm⁻¹ mol->ccl_stretch C-Cl Bond cbr_stretch C-Br Stretch 690-515 cm⁻¹ mol->cbr_stretch C-Br Bond

Caption: Correlation of molecular structure with key FT-IR absorption regions.

The following table summarizes the expected vibrational frequencies for 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine and compares them with simpler analogues.

Vibrational Mode Pyrazole [6][7]Pyridazine [3][8]3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine (Predicted) Justification for Assignment
Aromatic C-H Stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3150-3050 cm⁻¹Characteristic for C-H bonds on sp² hybridized carbons.
Aromatic Ring Stretch (C=C, C=N)~1557, 1445 cm⁻¹~1594 cm⁻¹Multiple sharp bands in the 1600-1400 cm⁻¹ regionA complex pattern resulting from the overlap of vibrations from both heterocyclic rings.
C-N Stretch~1290 cm⁻¹[9]~1300-1200 cm⁻¹~1350-1250 cm⁻¹Stretching of the C-N bonds within the rings and linking them.
C-Cl StretchN/A(for chloro-derivatives) ~850-550 cm⁻¹~830-780 cm⁻¹Strong absorption due to the polar C-Cl bond.[2][4]
C-H Out-of-Plane Bend~900-700 cm⁻¹~900-700 cm⁻¹~900-750 cm⁻¹Sensitive to the substitution pattern on the aromatic rings.[2]
C-Br StretchN/AN/A~680-620 cm⁻¹Lower frequency due to the heavy bromine atom.[4][10]

Analysis of Spectral Data:

The FT-IR spectrum of the target molecule is expected to be a composite of its constituent parts. The presence of sharp bands above 3000 cm⁻¹ would confirm the aromatic C-H groups. A series of sharp, medium-to-strong intensity bands between 1600 cm⁻¹ and 1400 cm⁻¹ would be definitive evidence for the two interconnected heteroaromatic ring systems.[3][6]

Crucially, the "fingerprint" region below 1000 cm⁻¹ provides the most direct evidence for the halogen substituents. The C-Cl stretch is expected as a strong band, while the C-Br stretch will appear at an even lower wavenumber.[2][4] The presence of both of these bands is a strong indicator of successful synthesis. The substitution of halogens onto an aromatic ring can also induce slight shifts in the frequencies of other ring vibrations.[11][12]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine. A successful characterization relies on identifying several key spectral features:

  • Aromatic C-H stretches just above 3000 cm⁻¹.

  • A complex series of heteroaromatic ring stretching bands between 1600-1400 cm⁻¹.

  • A strong C-Cl stretching vibration in the 850-550 cm⁻¹ range.

  • A distinct C-Br stretching vibration in the 690-515 cm⁻¹ range.

By using the comparative data and the experimental protocol provided in this guide, researchers can confidently acquire and interpret the FT-IR spectrum to confirm the identity and purity of this complex heterocyclic compound.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Scribd. (n.d.). Vibrational Frequency of C-Cl Bond. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]

  • Xin, J., et al. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole gas-phase FT-IR spectra: vibrational analysis and typical absorption peaks. Retrieved from [Link]

  • ResearchGate. (2025, December 4). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Retrieved from [Link]

  • Chinese Journal of Chemical Physics. (n.d.). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives†. Retrieved from [Link]

  • ResearchGate. (2006, April). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Applied Science and Biotechnology Journal of Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

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Comparative

comparing 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine to other kinase inhibitor scaffolds

An In-Depth Comparative Analysis of the Pyrazolyl-Pyridazine Scaffold in Kinase Inhibitor Design Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery In the landscape of modern oncology and immunolog...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Pyrazolyl-Pyridazine Scaffold in Kinase Inhibitor Design

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery

In the landscape of modern oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, comprising over 500 enzymes, represents a vast and complex network of signaling pathways that, when dysregulated, can drive numerous pathologies. The success of kinase inhibitors lies in their ability to selectively bind to the ATP-binding pocket of a target kinase, thereby modulating its activity. The core chemical structure, or "scaffold," of these inhibitors is the primary determinant of their target specificity, potency, and pharmacological properties.

This guide provides a comparative analysis of a versatile and increasingly prominent scaffold, the pyrazolyl-pyridazine core, against other well-established kinase inhibitor scaffolds. We will use the chemical intermediate 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine as our entry point, not as a biologically active agent itself, but as a foundational building block for a class of potent kinase inhibitors. Its derivatives will be compared to classic scaffolds that have given rise to blockbuster drugs, such as the quinazoline and aminopyrimidine cores.

Our analysis will delve into the structural features, kinase inhibition profiles, and the underlying rationale for experimental validation, providing researchers and drug development professionals with a detailed framework for understanding and evaluating these critical components of kinase-targeted drug discovery.

Scaffold Analysis: Structural Features and Target Classes

The selection of a core scaffold is a critical decision in drug design, influencing everything from binding affinity to synthetic tractability. Here, we compare the pyrazolyl-pyridazine core with two canonical scaffolds.

The Pyrazolyl-Pyridazine Scaffold

The scaffold derived from 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine features a bicyclic, nitrogen-rich structure. The pyrazole ring can act as a hydrogen bond donor and acceptor, while the pyridazine ring provides an additional nitrogen atom that can form key interactions within the ATP-binding site. The chlorine atom at the 6-position and the bromine at the 4-position of the pyrazole serve as crucial synthetic handles, allowing for the introduction of various substituents to modulate potency, selectivity, and physicochemical properties through techniques like Suzuki or Buchwald-Hartwig coupling.

  • Key Features: Planar, aromatic system; multiple points for substitution; acts as a "hinge-binder" by forming hydrogen bonds with the kinase hinge region.

  • Common Targets: Derivatives of this scaffold have shown potent activity against Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and various receptor tyrosine kinases. This suggests a utility in both oncology and autoimmune disorders.

The Quinazoline Scaffold

The quinazoline scaffold is one of the most successful frameworks in kinase inhibitor design, famously represented by drugs like Gefitinib (Iressa) and Erlotinib (Tarceva). This bicyclic aromatic structure is a privileged scaffold, known for its ability to mimic the adenine region of ATP and form critical hydrogen bonds with the hinge region of kinases.

  • Key Features: Rigid, planar structure; well-established synthetic routes; extensive structure-activity relationship (SAR) data available.

  • Common Targets: Primarily known for inhibiting the Epidermal Growth Factor Receptor (EGFR) family of kinases.

The 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine scaffold is another highly successful core, forming the basis of groundbreaking drugs like Imatinib (Gleevec) and Dasatinib (Sprycel). This monocyclic scaffold is highly versatile, and its derivatives can adopt different conformations to target both active and inactive states of kinases.

  • Key Features: High degree of rotational freedom allows for conformational adaptability; the aminopyrimidine motif is an excellent hinge-binder.

  • Common Targets: Broad range of targets including Abl, Kit, PDGFR, and Src family kinases.

Below is a diagram illustrating the logical relationship and key features of these scaffolds.

cluster_scaffolds Kinase Inhibitor Scaffolds cluster_features Key Characteristics A Pyrazolyl-Pyridazine (e.g., NVP-BSK805) F1 Hinge Binding (H-Bonds) A->F1 Excellent F2 Synthetic Versatility (R-group modification) A->F2 High F3 Target Class A->F3 JAK, BTK B Quinazoline (e.g., Gefitinib) B->F1 Classic B->F2 Well-established B->F3 EGFR C Aminopyrimidine (e.g., Imatinib) C->F1 Strong C->F2 High C->F3 Abl, Kit, Src

Caption: Comparative features of key kinase inhibitor scaffolds.

Quantitative Performance: A Cross-Scaffold Kinase Inhibition Profile

To provide an objective comparison, we have compiled inhibitory concentration (IC50) data for representative compounds from each scaffold class against a panel of relevant kinases. NVP-BSK805 is chosen as a well-characterized inhibitor containing the pyrazolyl-pyridazine core. Gefitinib and Dasatinib represent the quinazoline and aminopyrimidine scaffolds, respectively.

Table 1: Comparative IC50 Values (nM) of Representative Kinase Inhibitors

Kinase TargetPyrazolyl-Pyridazine (NVP-BSK805)Quinazoline (Gefitinib)Aminopyrimidine (Dasatinib)
JAK2 0.5 >10,00030
TYK2 1 >10,000580
EGFR >10,00025-80 30
Abl 1,600>10,000<1
Src 150>10,0000.8
VEGFR2 1,3003,70016

Data compiled from publicly available sources and literature. Values can vary based on assay conditions.

Analysis of Inhibition Data:

The data clearly illustrates the distinct selectivity profiles conferred by each scaffold.

  • NVP-BSK805 demonstrates exceptional potency and selectivity for the JAK2 and TYK2 kinases, which are key nodes in cytokine signaling pathways. This makes the pyrazolyl-pyridazine scaffold particularly promising for the development of therapies for myeloproliferative neoplasms and autoimmune diseases.

  • Gefitinib shows high selectivity for EGFR, highlighting the quinazoline scaffold's tailored efficacy for specific receptor tyrosine kinases implicated in lung cancer.

  • Dasatinib , built on the aminopyrimidine core, exhibits a broader inhibition profile, potently targeting Abl and Src family kinases. This multi-targeted approach is effective in treating chronic myeloid leukemia (CML) but may also lead to more off-target effects.

Experimental Protocol: Validating Kinase Inhibition with the ADP-Glo™ Assay

To ensure the trustworthiness and reproducibility of inhibition data, a robust and validated experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a luminescent assay with high sensitivity and a broad dynamic range.

Workflow Diagram

A Step 1: Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Step 2: Terminate Reaction (Add ADP-Glo™ Reagent to deplete remaining ATP) A->B Incubate C Step 3: ADP to ATP Conversion (Add Kinase Detection Reagent) B->C Incubate D Step 4: Luciferase Reaction (Newly synthesized ATP drives light production) C->D E Step 5: Signal Detection (Measure luminescence with a plate reader) D->E

Validation

A Comparative Crystallographic Guide to 3-(Pyrazol-1-yl)-6-chloropyridazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the fusion of pyrazole and pyridazine rings has given rise to a class of heterocyclic compounds with significant th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the fusion of pyrazole and pyridazine rings has given rise to a class of heterocyclic compounds with significant therapeutic potential. These scaffolds are cornerstone structures in the development of novel agents targeting a range of diseases, from infectious agents to cancer. Among these, 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine and its derivatives represent a particularly promising frontier. Their biological activity is intimately linked to their three-dimensional structure, making X-ray crystallography an indispensable tool for rational drug design.

This guide provides an in-depth comparative analysis of the X-ray crystallography of 3-(pyrazol-1-yl)-6-chloropyridazine derivatives. While a crystal structure for the specific 4-bromo derivative is not publicly available, we will leverage the detailed crystallographic data of the closely related parent compound, 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, as a foundational case study. We will explore the synthetic rationale, delve into the nuances of its crystal structure, and compare these features with what can be anticipated for its brominated analogue. Furthermore, we will discuss alternative characterization techniques and the profound implications of these structural insights for drug development.

The Strategic Synthesis of Pyrazolyl-Pyridazine Scaffolds

The synthesis of 3-(pyrazol-1-yl)-6-chloropyridazine derivatives is a multi-step process that offers flexibility for structural modifications, a key aspect in tuning their biological activity. The general synthetic pathway allows for the introduction of various substituents on both the pyrazole and pyridazine rings, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of 3-(Pyrazol-1-yl)-6-chloropyridazine Derivatives

This protocol outlines a representative synthesis, which can be adapted for various derivatives.

Step 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine

  • Rationale: The initial step involves the nucleophilic substitution of a chlorine atom from 3,6-dichloropyridazine with hydrazine hydrate. This reaction is typically carried out in an alcohol solvent and provides the key hydrazinylpyridazine intermediate. The reaction conditions are crucial to ensure monosubstitution.

  • Procedure:

    • Dissolve 3,6-dichloropyridazine in ethanol.

    • Slowly add hydrazine hydrate to the solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Step 2: Cyclization to form the Pyrazole Ring

  • Rationale: The hydrazinylpyridazine intermediate is then reacted with a 1,3-dicarbonyl compound to form the pyrazole ring. For the parent compound, a simple dicarbonyl equivalent can be used. For derivatives, substituted dicarbonyls are employed. The choice of dicarbonyl determines the substitution pattern on the pyrazole ring.

  • Procedure:

    • Dissolve 3-chloro-6-hydrazinylpyridazine in a suitable solvent such as acetic acid or ethanol.

    • Add the appropriate 1,3-dicarbonyl compound to the solution.

    • Reflux the mixture for several hours until the reaction is complete, as indicated by TLC.

    • Cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Step 3: Bromination of the Pyrazole Ring (for the 4-bromo derivative)

  • Rationale: To introduce a bromine atom at the 4-position of the pyrazole ring, an electrophilic bromination reaction is performed. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such heterocycles.

  • Procedure:

    • Dissolve the synthesized 3-(1H-pyrazol-1-yl)-6-chloropyridazine in a suitable solvent like chloroform or carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) to the solution.

    • The reaction can be initiated by light or a radical initiator (e.g., AIBN) and is typically stirred at room temperature or gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified.

Synthesis_Workflow cluster_start Starting Materials cluster_inter1 Intermediate Synthesis cluster_inter2 Core Scaffold Synthesis cluster_final Derivative Synthesis Dichloropyridazine 3,6-Dichloropyridazine Hydrazinylpyridazine 3-Chloro-6-hydrazinylpyridazine Dichloropyridazine->Hydrazinylpyridazine Step 1: Nucleophilic Substitution Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinylpyridazine CoreScaffold 3-(Pyrazol-1-yl)-6-chloropyridazine Hydrazinylpyridazine->CoreScaffold Step 2: Cyclization Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->CoreScaffold FinalProduct 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine CoreScaffold->FinalProduct Step 3: Bromination NBS N-Bromosuccinimide NBS->FinalProduct

Crystallographic Analysis: A Tale of Two Molecules

The power of X-ray crystallography lies in its ability to provide a precise atomic-level picture of a molecule, revealing crucial details about bond lengths, bond angles, and intermolecular interactions.

Case Study: The Crystal Structure of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

The crystal structure of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine provides a foundational understanding of the molecular geometry and packing of this class of compounds.[1]

Crystallographic Parameter Value
Chemical FormulaC₇H₅ClN₄
Molecular Weight180.60 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.684(3)
b (Å)6.526(3)
c (Å)11.130(6)
α (°)83.00(3)
β (°)77.64(2)
γ (°)88.04(3)
Volume (ų)400.2(4)
Z2

Data sourced from the Crystallography Open Database.

The molecule is nearly planar, with a very small dihedral angle between the pyrazole and pyridazine rings of just 2.82(5)°.[1] This planarity is a key feature that can influence π-π stacking interactions in the crystal lattice and with biological targets. The crystal packing is characterized by intermolecular C-H···N hydrogen bonds, which link the molecules into chains.[1]

Molecular_Structure cluster_pyridazine Pyridazine Ring cluster_pyrazole Pyrazole Ring N1 N C1 C N1->C1 N2 N C4 C N2->C4 C2 C C1->C2 C3 C-Cl C2->C3 C3->N2 C4->N1 N3 N C4->N3 Linkage C5 C N3->C5 N4 N N4->N3 C6 C C5->C6 C7 C C6->C7 C7->N4

The Anticipated Impact of Bromine Substitution

The introduction of a bromine atom at the 4-position of the pyrazole ring in 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine is expected to induce several significant changes in its crystallographic and electronic properties:

  • Molecular Geometry: The C-Br bond is longer than a C-H bond, which will slightly alter the dimensions of the pyrazole ring. The bulky nature of the bromine atom may also lead to a larger dihedral angle between the two heterocyclic rings to relieve steric strain.

  • Intermolecular Interactions: Bromine atoms are known to participate in halogen bonding, a non-covalent interaction where the electrophilic region on the bromine atom interacts with a nucleophilic site on an adjacent molecule. This could lead to a different and potentially more complex crystal packing arrangement compared to the non-brominated analogue.

  • Electronic Properties: Bromine is an electron-withdrawing group, which will influence the electron density distribution across the entire molecule. This can affect the molecule's polarity, dipole moment, and its ability to interact with biological targets.

Beyond X-ray Crystallography: A Multi-faceted Approach to Structural Elucidation

While X-ray crystallography is the gold standard for determining the solid-state structure of small molecules, a comprehensive characterization relies on a suite of analytical techniques.

Technique Information Provided Comparison to X-ray Crystallography
NMR Spectroscopy Provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and constitution.Complementary to crystallography. NMR provides data on the molecule's structure in solution, which can differ from the solid-state conformation.
Mass Spectrometry Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural clues.Confirms the molecular formula determined by crystallography. The isotopic pattern of chlorine and bromine atoms is a distinctive feature in the mass spectrum of these compounds.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Provides information about the types of bonds present, which is consistent with the bond lengths and types determined by crystallography.
Computational Chemistry Methods like Density Functional Theory (DFT) can predict molecular geometry, electronic properties, and spectroscopic data, offering insights that complement experimental results.Can be used to model the structure of derivatives for which experimental crystal structures are not yet available and to rationalize observed crystallographic features.
The Power of Spectroscopic Corroboration

Spectroscopic data provides a vital cross-validation of the crystallographic model. For instance, the presence of both chlorine and bromine in 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine would be readily apparent in its mass spectrum due to the characteristic isotopic patterns of these halogens. 1H and 13C NMR spectroscopy would confirm the successful formation of the pyrazole ring and the position of the bromine substituent.

Implications for Drug Development: From Structure to a Potential Therapeutic

The detailed structural information gleaned from X-ray crystallography and other analytical techniques is not merely an academic exercise; it is a critical component of modern drug discovery and development.

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of different derivatives with their corresponding biological activities, researchers can build a detailed understanding of how specific structural features influence efficacy and selectivity. For example, the planarity of the molecule and the presence and position of halogen atoms can significantly impact how the molecule binds to its biological target.

  • Rational Drug Design: A high-resolution crystal structure of a compound bound to its target protein provides a roadmap for designing more potent and selective inhibitors. The bromine atom in the 4-position of the pyrazole ring, for instance, could be positioned to form a crucial halogen bond with a key amino acid residue in the active site of an enzyme.

  • In Silico Screening and Modeling: The crystallographic data provides the basis for computational models that can be used to screen virtual libraries of compounds for potential binders, accelerating the discovery of new drug candidates. Molecular docking studies, for example, rely on accurate structural information to predict binding poses and affinities.

Drug_Development_Pathway Synthesis Chemical Synthesis Characterization Structural Characterization (X-ray, NMR, MS) Synthesis->Characterization SAR Structure-Activity Relationship (SAR) Characterization->SAR Design Rational Drug Design SAR->Design Screening In Silico & In Vitro Screening Design->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Conclusion

The crystallographic analysis of 3-(pyrazol-1-yl)-6-chloropyridazine derivatives is a pivotal step in harnessing their therapeutic potential. While the specific crystal structure of the 4-bromo derivative remains to be elucidated, the detailed analysis of its parent compound provides a robust framework for understanding the key structural determinants of this important class of molecules. By integrating X-ray crystallography with other spectroscopic and computational methods, researchers can gain a comprehensive understanding of these compounds, paving the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this chemical space, guided by precise structural insights, holds immense promise for addressing unmet medical needs.

References

  • Ather, M. A., et al. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2016. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

A Researcher's Guide to Safely Handling 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine For the diligent researcher, scientist, and drug development professional, the novel compound 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyr...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine

For the diligent researcher, scientist, and drug development professional, the novel compound 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine presents both opportunities for discovery and inherent handling challenges. As with any halogenated heterocyclic compound, a profound respect for safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and personal well-being. This guide provides essential, experience-driven insights into the safe handling, operational logistics, and disposal of this compound, ensuring that your groundbreaking work can proceed without compromising safety.

Core Principles of Safe Handling: A Proactive Stance

The foundation of laboratory safety lies in a proactive, rather than reactive, approach.[6][7][8] This entails a thorough understanding of the potential risks and the implementation of robust control measures before the compound is even brought into the laboratory.

I. Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, PPE is the critical final barrier between you and the chemical.[9][10] The selection of appropriate PPE should be deliberate and based on a comprehensive risk assessment.

A. Hand Protection: The Critical Interface

Given that skin contact is a primary route of exposure for many chemicals, selecting the right gloves is paramount.[9][11]

  • Glove Type: Opt for nitrile or neoprene gloves, as they generally offer good resistance to a broad range of chemicals.[12] Avoid latex gloves, which may not provide adequate protection.

  • Glove Thickness: A thicker glove is not always better, as it can impair dexterity. However, for handling neat compounds or preparing concentrated solutions, a glove with a thickness of at least 8 mils (0.20 mm) is recommended.

  • Double Gloving: When working with highly concentrated forms of the compound or for extended periods, double gloving is a prudent practice.[9] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[11][13] Gloves should be changed regularly, typically every 30 to 60 minutes, or immediately if contamination is known or suspected.[9]

B. Eye and Face Protection: Shielding Your Vision

The potential for splashes or aerosol generation makes robust eye and face protection non-negotiable.[5][10][14]

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[12] Standard safety glasses with side shields do not offer sufficient protection against splashes.[9]

  • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when cleaning spills, a face shield should be worn in conjunction with safety goggles to protect the entire face.[9]

C. Protective Clothing: A Barrier for Your Body

Your everyday clothing offers minimal protection against chemical hazards.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.[12]

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In situations with a risk of significant exposure, such as a large spill, disposable coveralls may be necessary.[14]

D. Respiratory Protection: Guarding Your Lungs

Operations involving this compound should be engineered to minimize the generation of dust or aerosols.[11]

  • Primary Control: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][6][12]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[11] All personnel required to wear respirators must be properly fit-tested and trained in their use.

Table 1: Summary of Recommended Personal Protective Equipment

Task Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and preparing solutionsDouble nitrile glovesChemical splash gogglesLab coatNot required if in a fume hood
Chemical reactions and work-upDouble nitrile glovesChemical splash goggles and face shieldLab coat and chemical-resistant apronNot required if in a fume hood
Handling large quantitiesHeavy-duty nitrile or neoprene glovesChemical splash goggles and face shieldChemical-resistant suitAs determined by risk assessment
Spill clean-upHeavy-duty nitrile or neoprene glovesChemical splash goggles and face shieldChemical-resistant suitFull-face respirator with appropriate cartridges

II. Operational Plan: From Receipt to Reaction

A well-defined operational plan minimizes the risk of exposure and ensures the smooth and safe execution of your research.

A. Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][15] The storage location should be secure and accessible only to authorized personnel.

B. Handling Procedures

The following workflow outlines the key steps and safety considerations for handling 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE VerifyHood Verify Fume Hood Functionality Prep->VerifyHood Ensure Safety Gather Gather Materials VerifyHood->Gather Weigh Weigh Compound in Fume Hood Gather->Weigh Enter Handling Phase Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Quench Quench Reaction (if necessary) React->Quench Post-Reaction Waste Segregate Halogenated Waste Quench->Waste Decontaminate Decontaminate Glassware and Surfaces Waste->Decontaminate Doff Doff PPE Correctly Decontaminate->Doff

Caption: A stepwise workflow for the safe handling of 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine.

III. Disposal Plan: Responsible Stewardship

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.[1]

A. Waste Identification and Segregation
  • Hazardous Waste: All materials contaminated with 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine, including excess reagents, reaction mixtures, contaminated labware, and used PPE, must be treated as hazardous waste.[1]

  • Halogenated Waste: This compound contains both bromine and chlorine, and therefore, all waste must be segregated into a designated "halogenated organic waste" container.[16] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[16]

B. Waste Container Management
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] The container must be kept closed at all times, except when adding waste.

The disposal process must adhere to all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

IV. Spill and Emergency Procedures

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is essential.

A. Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires Emergency Response) Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert EH&S and Emergency Services Evacuate->Alert Secure Secure Area Alert->Secure Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect and Dispose of as Hazardous Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Decision tree for responding to a chemical spill.

  • For a small spill:

    • Alert personnel in the immediate area.

    • If safe to do so, prevent the spill from spreading.[1]

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.[1] Avoid generating dust.[1]

  • For a large spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EH&S) department and emergency services.

    • Prevent entry to the affected area.

B. First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][17] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][17] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

By integrating these safety and handling protocols into your daily laboratory practices, you can confidently and responsibly advance your research with 3-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyridazine.

References

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